CCT251545
Descripción
a Wnt signaling inhibitor; structure in first source
Propiedades
IUPAC Name |
8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFYQISQYCGDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT251545: A Potent and Selective Dual Inhibitor of CDK8 and CDK19 for Investigating Transcriptional Regulation
An In-depth Technical Guide on the Mechanism of Action of CCT251545
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Developed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of this compound, outlines key experimental protocols for its study, and visualizes its role in relevant signaling pathways.
Introduction
This compound was initially discovered through a cell-based phenotypic screen for inhibitors of the Wnt signaling pathway.[1][2] Subsequent target deconvolution efforts, including chemical proteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), identified CDK8 and its close paralog CDK19 as the primary molecular targets.[1][3] These kinases are components of the Mediator complex, a crucial regulator of RNA Polymerase II transcription.[4][5] By inhibiting CDK8 and CDK19, this compound serves as a valuable chemical probe to dissect their roles in gene regulation, development, and disease, particularly in cancers driven by aberrant Wnt and other signaling pathways.[2][6]
Biochemical Mechanism of Action
This compound acts as an ATP-competitive inhibitor of both CDK8 and CDK19.[1] X-ray crystallography has revealed that this compound employs a Type I binding mode, occupying the ATP-binding pocket of CDK8. A notable feature of this interaction is the insertion of the C-terminus of CDK8 into the ligand-binding site.[2][7] This binding mode contrasts with Type II inhibitors and is associated with the potent cellular activity of this compound.[2]
Quantitative Inhibition Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| CDK8 | Reporter Displacement Assay | 7 | [1] |
| CDK19 | Reporter Displacement Assay | 6 | [1] |
Table 1: Biochemical Potency of this compound against CDK8 and CDK19.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| 7dF3 | Wnt Signaling Reporter Assay | 5 | [8][9] |
| SW620 | pSTAT1 (Ser727) Inhibition | 9 | [1] |
Table 2: Cellular Activity of this compound.
| Off-Target Kinase | Assay Type | IC50 (nM) | Reference |
| GSK3alpha | Activity Assay | 462 | [1] |
| GSK3beta | Activity Assay | 690 | [1] |
| PRKCQ | Activity Assay | 122 | [1] |
Table 3: Selectivity Profile of this compound against Key Off-Target Kinases. A broader kinase panel screen of 293 kinases at 1 µM showed that this compound inhibited only 6 kinases by more than 50%.[1]
Cellular Mechanism of Action and Signaling Pathways
CDK8 and CDK19, as part of the Mediator kinase module, regulate the activity of various transcription factors, thereby controlling the expression of specific gene programs.[4][10][11] this compound, by inhibiting these kinases, modulates these downstream signaling events.
Wnt/β-catenin Signaling Pathway
This compound was originally identified as an inhibitor of the Wnt/β-catenin signaling pathway.[6][12] In many colorectal cancers, this pathway is constitutively active, leading to the nuclear accumulation of β-catenin, which in turn drives the expression of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes responsible for proliferation.[13] CDK8 has been shown to be a key co-activator in β-catenin-dependent transcription.[14] By inhibiting CDK8/19, this compound effectively suppresses the transcription of Wnt target genes.[2]
Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CDK8/19.
STAT Signaling Pathway
CDK8 has been shown to phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 on serine 727 (Ser727).[2][11] This phosphorylation event is crucial for the full transcriptional activity of STAT1. The inhibition of pSTAT1 (Ser727) serves as a robust and reliable biomarker for assessing the target engagement of this compound both in vitro and in vivo.[1][2][3]
Figure 2: this compound inhibits CDK8/19-mediated phosphorylation of STAT1, a key cellular biomarker.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Biochemical Kinase Assay: Reporter Displacement
Objective: To determine the biochemical potency (IC50) of this compound against CDK8 and CDK19.
Methodology: A reporter displacement assay is utilized, which measures the competitive displacement of a fluorescently labeled reporter probe from the ATP-binding site of the kinase.[1][2]
-
Reagents: Recombinant CDK8/Cyclin C and CDK19/Cyclin C complexes, fluorescent reporter probe, assay buffer, this compound.
-
Procedure:
-
The kinase and the reporter probe are incubated together, allowing for the formation of a complex that generates a fluorescent signal.
-
Increasing concentrations of this compound are added to the kinase-probe complex.
-
As this compound binds to the ATP pocket, it displaces the reporter probe, leading to a quantifiable decrease in the fluorescent signal.
-
The signal is measured using a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Workflow for the Reporter Displacement Assay to measure biochemical potency.
Cellular Assay: Wnt Reporter Gene Assay
Objective: To measure the inhibitory effect of this compound on the Wnt signaling pathway in a cellular context.
Methodology: A cell line (e.g., 7dF3) engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter is used.[9]
-
Cell Culture: 7dF3 cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 24 hours).
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the Wnt pathway, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Target Engagement Assay: Phospho-STAT1 (Ser727) Measurement
Objective: To confirm that this compound engages and inhibits CDK8/19 in cells by measuring the phosphorylation of a known substrate.
Methodology: This can be performed using various immunoassays such as Western blotting or high-content imaging.
-
Cell Culture and Stimulation: A suitable cell line (e.g., SW620) is treated with this compound for a short period before being stimulated with a cytokine like interferon-gamma (IFNγ) to induce STAT1 phosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1 (as a loading control).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
-
Data Analysis: The band intensities are quantified, and the ratio of phospho-STAT1 to total STAT1 is calculated to determine the extent of inhibition.
Conclusion
This compound is a highly potent and selective dual inhibitor of CDK8 and CDK19. Its mechanism of action as an ATP-competitive, Type I inhibitor has been well-characterized. This compound effectively modulates the transcriptional output of key signaling pathways, including Wnt/β-catenin and STAT signaling, making it an indispensable tool for elucidating the biological functions of the Mediator kinases in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. CDK8 & CDK19 – Twin enzymes with non-twin roles in defense against viruses - Max Perutz Labs [maxperutzlabs.ac.at]
- 6. caymanchem.com [caymanchem.com]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene - CDK8 [maayanlab.cloud]
CCT251545: A Potent and Selective Inhibitor of WNT Signaling Through CDK8 and CDK19
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The WNT signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. CCT251545 has emerged as a potent and orally bioavailable small molecule inhibitor of this pathway. Discovered through a cell-based pathway screen, this compound exerts its effects not by targeting the canonical players in the WNT cascade, but by selectively inhibiting the Mediator complex-associated protein kinases, CDK8 and CDK19. This technical guide provides a comprehensive overview of the role of this compound in WNT signaling, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization, intended for researchers and professionals in drug development.
Mechanism of Action: Inhibition of CDK8 and CDK19
This compound was identified as a potent inhibitor of WNT signaling with an IC50 of 5 nM in a cell-based reporter assay.[1][2][3] Further investigation into its mechanism of action revealed that this compound is a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19. It exhibits high selectivity for CDK8 and CDK19 with over 100-fold selectivity against a panel of 291 other kinases.[4]
The Mediator complex is a crucial component of the transcriptional machinery, and CDK8 and CDK19 are key regulatory subunits. By inhibiting the kinase activity of CDK8 and CDK19, this compound modulates the expression of WNT pathway-regulated genes.[4][5] This mode of action is distinct from other WNT signaling inhibitors that target components such as porcupine or tankyrase. X-ray crystallography has shown that this compound binds to CDK8 in a type 1 binding mode, involving the insertion of the CDK8 C-terminus into the ligand-binding site.[4][5]
Furthermore, the inhibition of CDK8 by this compound leads to a reduction in the phosphorylation of STAT1 at serine 727 (STAT1-S727), which has been identified as a biomarker of CDK8 kinase activity both in vitro and in vivo.[4][5]
Quantitative Data: Potency and Efficacy
The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.
| Assay/Model | Target/Cell Line | Parameter | Value | Reference(s) |
| WNT Signaling Reporter Assay | 7dF3 cells | IC50 | 5 nM | [6][2][3] |
| WNT Pathway Activity | COLO205-F1756 clone 4 | IC50 | 0.035 nM | |
| CDK8 Kinase Assay | Recombinant Human CDK8 | IC50 | 7 nM | [7] |
| CDK19 Kinase Assay | Recombinant Human CDK19 | IC50 | 6 nM | [7] |
| STAT1 Phosphorylation (pSTAT1-Ser727) | SW620 cells | IC50 | 9 nM | [7] |
| In vivo Tumor Growth Inhibition | COLO205 xenograft | % TGI | 37.5% | |
| GSK3α Inhibition | IC50 | 0.462 µM | ||
| GSK3β Inhibition | IC50 | 0.690 µM |
Signaling Pathway and Experimental Workflow
WNT Signaling Pathway and this compound Intervention
Caption: this compound inhibits CDK8/19 in the WNT signaling pathway.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound's anti-WNT activity.
Detailed Experimental Protocols
WNT Signaling Reporter Assay (Luciferase-based)
This protocol is adapted from methodologies used to characterize inhibitors of the WNT pathway.
Objective: To quantify the inhibitory effect of this compound on TCF/LEF-mediated transcription.
Materials:
-
HEK293T or other suitable cells with an intact WNT pathway.
-
TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated TCF/LEF sites, as a negative control) luciferase reporter plasmids.
-
pRL-TK Renilla luciferase plasmid (for normalization).
-
Lipofectamine 2000 or other transfection reagent.
-
This compound stock solution (in DMSO).
-
Wnt3a conditioned media or recombinant Wnt3a.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmid (100 ng/well) and pRL-TK plasmid (10 ng/well) using Lipofectamine 2000 according to the manufacturer's protocol. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the transfection medium with fresh medium containing the this compound dilutions.
-
To activate the WNT pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using 1X Passive Lysis Buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase Reporter Assay System reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Western Blot Analysis of WNT Pathway Proteins
Objective: To assess the effect of this compound on the protein levels of key WNT signaling components.
Materials:
-
SW480 or other relevant cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T).
-
Primary antibodies: anti-β-catenin, anti-Axin2, anti-phospho-STAT1 (Ser727), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
COLO205 or other WNT-dependent human colorectal cancer cells.
-
Matrigel.
-
This compound formulation for oral gavage.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of COLO205 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[8][9]
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into vehicle control and this compound treatment groups.
-
-
Treatment: Administer this compound (e.g., 70 mg/kg, twice daily) or vehicle via oral gavage for a specified period (e.g., 9 days).[1]
-
Monitoring:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weights.
-
Calculate the tumor growth inhibition (TGI).
-
Tumor tissue can be collected for biomarker analysis (e.g., immunohistochemistry for pSTAT1).
-
Conclusion
This compound represents a significant advancement in the development of WNT signaling inhibitors. Its unique mechanism of action, targeting the transcriptional regulators CDK8 and CDK19, offers a novel therapeutic strategy for WNT-driven cancers. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and to develop next-generation inhibitors of this critical oncogenic pathway. The well-characterized nature of this compound as a chemical probe will continue to facilitate a deeper understanding of the roles of CDK8 and CDK19 in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
CCT251545: A Potent and Selective Chemical Probe for the Mediator Complex Kinases CDK8 and CDK19
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Mediator complex is a crucial multi-protein assembly that acts as a central coactivator for RNA polymerase II, thereby playing a pivotal role in gene transcription. Its function and regulation are implicated in a wide array of human diseases, including cancer and cardiovascular disorders.[1][2][3] The inherent complexity and dynamic nature of the Mediator complex make it a challenging target for therapeutic intervention. Chemical probes—small, selective molecules that modulate a protein's function—are indispensable tools for dissecting the biological roles of such targets.[4][5][6] This guide provides a comprehensive technical overview of CCT251545, a highly potent and selective chemical probe for the Mediator-associated cyclin-dependent kinases, CDK8 and its paralog CDK19.[1][3][7] Initially identified as a WNT signaling inhibitor through a cell-based phenotypic screen, this compound has been extensively characterized as a valuable tool for exploring the therapeutic potential of targeting the Mediator kinase module.[1][8][9]
Introduction to the Mediator Complex and this compound
The Mediator complex is a large, evolutionarily conserved assembly of approximately 25-30 subunits in mammals, organized into four distinct modules: the Head, Middle, Tail, and a dissociable Kinase Module.[2][10][11] This complex bridges gene-specific transcription factors with the general RNA polymerase II (Pol II) transcription machinery, thereby integrating regulatory signals to control gene expression.[2][12]
The Kinase Module, comprising CDK8 or CDK19, Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex.[1][10] CDK8 and CDK19 are transcriptional regulators that phosphorylate various substrates, including transcription factors and components of the Pol II machinery.[1][13] Their activity is context-dependent and has been linked to the regulation of key signaling pathways, such as WNT/β-catenin and STAT signaling.[1][3]
This compound emerged from a high-throughput screen for inhibitors of the WNT signaling pathway.[9][14] Subsequent unbiased chemical proteomics identified its direct molecular targets as the Mediator kinases CDK8 and CDK19.[8][9] It functions as an ATP-competitive (Type I) inhibitor, demonstrating high potency and selectivity, making it an exemplary chemical probe for investigating CDK8/19 biology in cellular and in vivo models.[1][3][8]
Quantitative Data for this compound
The following tables summarize the key quantitative metrics defining the potency, selectivity, and cellular activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | Potency (IC50 / K_d) | Reference |
|---|---|---|---|
| CDK8 | Biochemical IC50 | <10 nM | [15] |
| CDK19 | Biochemical IC50 | <10 nM | [15] |
| CDK8 | Reporter Displacement Assay | 7 nM | [16] |
| CDK19 | Reporter Displacement Assay | 6 nM |[16] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Potency (IC50) | Reference |
|---|---|---|---|
| WNT Signaling Reporter | 7dF3 | 5 nM | [7][14][17] |
| p-STAT1(Ser727) Inhibition | SW620 | 9 nM |[7] |
Table 3: Kinase Selectivity Profile of this compound
| Off-Target Kinase | Potency (IC50) | Selectivity Fold (vs. CDK8/19) | Reference |
|---|---|---|---|
| GSK3α | 462 nM | ~66-fold | [16] |
| GSK3β | 690 nM | ~98-fold | [16] |
| PRKCQ | 122 nM | ~17-fold | [16] |
| General Kinase Panel | 291 Kinases | >100-fold for majority |[1][3][] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19 within the Mediator complex. This inhibition has significant downstream consequences on transcription, notably affecting the WNT and STAT signaling pathways.
-
WNT Pathway: In canonical WNT signaling, β-catenin translocates to the nucleus and partners with TCF/LEF transcription factors to drive the expression of target genes. CDK8 has been shown to be a positive regulator of this process. By inhibiting CDK8/19, this compound potently suppresses WNT-driven gene expression.[1][14]
-
STAT1 Pathway: CDK8 can directly phosphorylate the serine 727 residue of STAT1 (STAT1-Ser727), a key transcription factor in interferon signaling. This phosphorylation event is a validated biomarker of CDK8 kinase activity. This compound treatment leads to a marked reduction in STAT1-Ser727 phosphorylation, confirming its on-target engagement in cells.[1][3][7]
The following diagram illustrates the role of the Mediator Kinase Module in WNT signaling and the mechanism of inhibition by this compound.
Caption: this compound inhibits CDK8/19 in the WNT signaling pathway.
Experimental Protocols and Workflows
Detailed and robust experimental methodologies are critical for validating the activity and selectivity of a chemical probe. Below are protocols for key assays used in the characterization of this compound.
Biochemical Kinase Assay (Reporter Displacement)
This assay measures the direct binding affinity and inhibitory potential of this compound against purified CDK8/CycC and CDK19/CycC complexes.
-
Principle: The assay relies on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP pocket of the kinase. Inhibition is measured as a decrease in the fluorescence signal.[16]
-
Reagents:
-
Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex.
-
Kinase buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 2 mM DTT).
-
Fluorescent reporter probe specific for the CDK8/19 ATP binding site.
-
This compound serially diluted in DMSO.
-
384-well microplates.
-
-
Procedure:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase/reporter probe pre-mixture to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence signal using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open access chemical probes for epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open access chemical probes for epigenetic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical probes targeting epigenetic proteins: Applications beyond oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The complex structure and function of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Structure and Functions of the Mediator Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 17. caymanchem.com [caymanchem.com]
The Discovery and Development of CCT251545: A Potent and Selective Inhibitor of CDK8/19 for Wnt Pathway Modulation
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT251545 is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Its discovery originated from a cell-based phenotypic screen for inhibitors of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is frequently dysregulated in cancer. Subsequent target deconvolution efforts identified CDK8 and CDK19, components of the Mediator complex, as the direct molecular targets of this compound. This whitepaper provides an in-depth technical guide to the discovery, development, and preclinical characterization of this compound, including detailed experimental protocols, a comprehensive summary of its pharmacological data, and a description of its mechanism of action.
Introduction
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a key driver in various human cancers, particularly colorectal cancer.[1][2] The discovery of small molecules that can modulate this pathway has been a significant focus of cancer drug discovery. This compound emerged from a high-throughput phenotypic screen designed to identify inhibitors of Wnt/β-catenin signaling.[3] Initially identified as a Wnt pathway inhibitor, its precise mechanism of action was later elucidated, revealing it to be a potent and selective chemical probe for CDK8 and CDK19.[1]
This document serves as a comprehensive technical resource for researchers and drug development professionals interested in this compound. It details the discovery strategy, medicinal chemistry optimization, target identification, and preclinical evaluation of this compound, providing a foundation for its further investigation and potential therapeutic application.
Discovery and Optimization
This compound was identified through a cell-based high-throughput screen of a chemical library for inhibitors of a luciferase reporter gene under the control of a TCF/LEF response element, a downstream effector of the canonical Wnt pathway.[3] The initial hit was a 3,4,5-trisubstituted pyridine (B92270), which was subsequently optimized through a structure-activity relationship (SAR) campaign to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[4]
Structure-Activity Relationship (SAR)
The optimization of the initial hit focused on modifications at several positions of the pyridine core. Key findings from the SAR studies are summarized below.
| R1 (Pyridine C5) | R2 (Pyridine C3) | R3 (Piperidine C4) | Wnt Reporter Assay IC50 (nM) | Notes |
| Phenyl | Cl | Carboxamide | >1000 | Initial Hit Scaffold |
| 4-(1-methyl-1H-pyrazol-4-yl)phenyl | Cl | Carboxamide | 10 - 50 | Increased potency |
| 4-(1-methyl-1H-pyrazol-4-yl)phenyl | Cl | Spirocyclic lactam | 5 | This compound ; Improved potency and PK |
| 4-(1-ethyl-1H-pyrazol-4-yl)phenyl | Cl | Spirocyclic lactam | 15 | N-ethyl substitution tolerated but less potent |
| 4-(1H-pyrazol-4-yl)phenyl | Cl | Spirocyclic lactam | >100 | N-methylation of pyrazole (B372694) is critical |
| 4-(pyridin-4-yl)phenyl | Cl | Spirocyclic lactam | 50 - 100 | Pyridyl substitution tolerated |
| Phenyl | H | Spirocyclic lactam | >1000 | Chlorine at C3 is important for activity |
Target Identification and Mechanism of Action
The molecular targets of this compound were identified using a chemical proteomics approach.[5] Specifically, a biotinylated analog of this compound was synthesized and used as a probe for affinity purification coupled with Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based mass spectrometry. This unbiased approach identified CDK8 and its close homolog CDK19 as the primary binding partners of this compound.[5]
This compound acts as an ATP-competitive inhibitor of the kinase activity of both CDK8 and CDK19.[5] X-ray crystallography studies revealed that this compound binds to the ATP-binding pocket of CDK8 in a Type I binding mode.[1] By inhibiting CDK8/19, this compound modulates the transcription of Wnt target genes, leading to the observed inhibition of the Wnt signaling pathway.[1]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
In Vitro Activity
| Assay | Cell Line / Target | IC50 / Kd (nM) | Reference |
| Wnt Reporter Assay | 7dF3 | 5 | [3] |
| Wnt Reporter Assay | HEK293 | 23 | [6] |
| Wnt Reporter Assay | SW480 | 18 | [5] |
| CDK8 Kinase Assay | Recombinant CDK8 | 7 | [5] |
| CDK19 Kinase Assay | Recombinant CDK19 | 6 | [5] |
| CDK8 Binding Assay | Recombinant CDK8 | 2 (Kd) | [5] |
| p-STAT1(Ser727) Cellular Assay | SW620 | 9 | [5] |
In Vivo Pharmacokinetics
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | Bioavailability (%) | Reference |
| Mouse | IV | 0.5 | - | - | 134 | - | [6] |
| Mouse | PO | 0.5 | 45 | 0.5 | 102 | 76 | [6] |
| Rat | IV | 0.2 | - | - | 110 | - | [6] |
| Rat | PO | 0.5 | 60 | 1.0 | 220 | >100 | [6] |
In Vivo Efficacy
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| COLO 205 Xenograft | 70 mg/kg, BID, PO | 60 | [3] |
| SW620 Xenograft | 50 mg/kg, QD, PO | 55 | [5] |
Experimental Protocols
Cell-Based Wnt Reporter Assay
-
Cell Seeding: Seed 7dF3 cells (HEK293 cells stably expressing a TCF/LEF-luciferase reporter) in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS.[6]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (typically from 10 µM to 0.1 nM) in duplicate.
-
Wnt Stimulation: Induce Wnt signaling by adding Wnt3a-conditioned media or by co-culturing with Wnt3a-expressing L cells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) and calculate IC50 values using a non-linear regression curve fit.
CDK8/19 Kinase Assay
-
Assay Principle: A biochemical assay to measure the kinase activity of recombinant CDK8/CycC or CDK19/CycC. The assay typically measures the phosphorylation of a substrate peptide.[1]
-
Reaction Mixture: Prepare a reaction mixture containing recombinant CDK8/CycC or CDK19/CycC, a suitable kinase buffer, ATP (at or near the Km concentration), and a biotinylated substrate peptide.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding the enzyme and incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the phosphorylated substrate using a technology such as Homogeneous Time Resolved Fluorescence (HTRF) or a filter-binding assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[7][8][9][10]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., SW620 or COLO 205) into the flank of the mice.[7][8][9][10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into vehicle control and treatment groups.
-
Dosing: Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 50 mg/kg, once daily).
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21 days) and monitor tumor volume and body weight. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Wnt-driven cancers. Its discovery through a phenotypic screen, followed by successful target deconvolution and optimization, highlights the power of this integrated approach in modern drug discovery. As a potent and selective chemical probe for CDK8 and CDK19, this compound is an invaluable tool for elucidating the complex biology of the Mediator complex and its role in cancer. The comprehensive data and detailed protocols presented in this whitepaper provide a solid foundation for further research and development of this compound and other CDK8/19 inhibitors as potential cancer therapeutics.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
The Transcriptional Impact of CCT251545: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective CDK8/19 Inhibitor
Abstract
CCT251545 is a potent, orally bioavailable small molecule that has been identified as a highly selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] Initially discovered through a phenotypic screen for inhibitors of the WNT signaling pathway, its mechanism of action is now understood to be the direct inhibition of the kinase activity of CDK8 and CDK19.[1][2][3][5] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of gene transcription. This technical guide provides a comprehensive overview of the effects of this compound on gene transcription, detailing its mechanism of action, impact on key signaling pathways, and its therapeutic potential in oncology.
Introduction: this compound - A Selective Chemical Probe for CDK8/19
This compound is a valuable research tool for elucidating the roles of CDK8 and CDK19 in health and disease.[2][5] These kinases are part of the four-subunit kinase module of the larger Mediator complex, which links gene-specific transcription factors to the core RNA polymerase II (Pol II) machinery. By inhibiting CDK8 and CDK19, this compound provides a means to dissect their specific functions in transcriptional regulation. The compound exhibits high selectivity for CDK8 and CDK19 with biochemical IC50 values of 7 nM and 6 nM, respectively, and has demonstrated potent cell-based activity.[1]
Mechanism of Action: Modulation of Transcriptional Machinery
The primary mechanism by which this compound affects gene transcription is through the inhibition of the kinase activity of CDK8 and CDK19. This leads to alterations in the phosphorylation status of their substrates, which include components of the transcriptional machinery and various transcription factors.
Impact on the WNT Signaling Pathway
This compound was initially identified as an inhibitor of the WNT signaling pathway.[1][2][5] The WNT pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been shown to be an oncogene in colorectal cancer and its expression correlates with β-catenin activation.[3] By inhibiting CDK8/19, this compound can modulate the expression of WNT target genes.[3][6]
Caption: this compound inhibits CDK8/19, modulating WNT pathway-regulated gene transcription.
Regulation of STAT1-Mediated Transcription
Beyond the WNT pathway, this compound also affects the expression of genes regulated by the transcription factor STAT1 (Signal Transducer and Activator of Transcription 1).[3][4] Phosphorylation of STAT1 on serine 727 (p-STAT1Ser727) is a key event in its activation and has been identified as a biomarker of CDK8 kinase activity.[3] this compound treatment leads to a reduction in p-STAT1Ser727 levels, demonstrating its on-target effect in cells.[1][3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| CDK8 | Biochemical | 7 |
| CDK19 | Biochemical | 6 |
| WNT Signaling | Cell-based (7dF3 cells) | 5 |
| p-STAT1Ser727 Inhibition | Cell-based | 9 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Cell-Based WNT Reporter Assay
-
Cell Line: 7dF3 cells, which contain a WNT-responsive reporter construct.
-
Procedure:
-
Seed 7dF3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and measure the reporter activity (e.g., luciferase) using a luminometer.
-
Calculate the IC50 value by plotting the reporter activity against the log of the this compound concentration.
-
Western Blot for p-STAT1Ser727
-
Cell Line: A suitable cancer cell line, such as SW620 colorectal cancer cells.
-
Procedure:
-
Culture SW620 cells and treat with varying concentrations of this compound for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT1Ser727 and total STAT1 (as a loading control).
-
Incubate with a secondary antibody and detect the signal using an appropriate imaging system.
-
Quantify the band intensities to determine the relative levels of p-STAT1Ser727.
-
Caption: Experimental workflow for Western blot analysis of p-STAT1Ser727.
Therapeutic Implications in Cancer
The dysregulation of transcriptional programs is a fundamental aspect of cancer. By targeting CDK8 and CDK19, this compound offers a therapeutic strategy to counteract these aberrant transcriptional states.
Colorectal Cancer
Given the strong link between CDK8 and WNT signaling in colorectal cancer, this compound has shown promise in preclinical models of this disease. It has been demonstrated to inhibit the growth of APC-mutant SW620 human colorectal cancer xenografts.[1]
Other Cancers
The role of CDK8/19 is not limited to colorectal cancer. These kinases have been implicated in other malignancies, and the use of this compound as a chemical probe will be instrumental in exploring their therapeutic potential in a broader range of cancers.[2]
Conclusion
This compound is a highly selective and potent inhibitor of CDK8 and CDK19, providing a critical tool for the scientific community to investigate the roles of these kinases in gene transcription. Its ability to modulate the WNT and STAT1 signaling pathways highlights its potential as a therapeutic agent in cancers with dysregulated transcriptional programs. Further research utilizing this compound will undoubtedly deepen our understanding of the intricate mechanisms of gene regulation and may pave the way for novel cancer therapies.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Investigating the Cellular Targets of CCT251545: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular targets of CCT251545, a potent and selective chemical probe. This compound was initially identified as a small molecule inhibitor of the WNT signaling pathway through a cell-based phenotypic screen.[1][2] Subsequent research has elucidated its precise molecular targets and mechanism of action, making it a valuable tool for studying the roles of these targets in health and disease.[3][4] This document details the quantitative data associated with this compound's target engagement, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data for this compound's inhibitory activity against its primary targets and key off-targets. The data is compiled from various biochemical and cell-based assays.
| Target/Assay | Assay Type | Potency (IC50) | Notes |
| Primary Targets | |||
| CDK8 | Biochemical | 7 nM | High-affinity ligand.[2] |
| CDK19 | Biochemical | 6 nM | High-affinity ligand.[2] |
| Cellular Activity | |||
| WNT Signaling (7dF3 cells) | Cell-based reporter assay | 5 nM | Potent inhibitor of WNT signaling.[5][6][7] |
| Phospho-STAT1-Ser727 | Cell-based assay | 9 nM | Indicates potent target engagement in cells.[2] |
| Off-Target Kinases | |||
| GSK3α | Biochemical | 462 nM | Weak inhibition observed.[3] |
| GSK3β | Biochemical | 690 nM | Weak inhibition observed.[3] |
| PRKCQ | Biochemical | 122 nM | |
| MKK7β | Biochemical | > 1 µM (68% inhibition at 1 µM) | |
| LCK | Biochemical | > 10 µM | |
| PKG1β | Biochemical | > 10 µM | |
| Other Off-Targets | |||
| Tankyrase 1 (TNKS1) | Biochemical | > 10 µM | Weak inhibition.[5] |
| Tankyrase 2 (TNKS2) | Biochemical | 15 µM | Weak inhibition.[5] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The canonical WNT signaling pathway and the inhibitory action of this compound on CDK8/19.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery, identification, and validation of this compound and its targets.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
SILAC-based Affinity Capture for Target Identification
This method was employed to identify the molecular targets of this compound from cell lysates in an unbiased manner.[1][8]
-
Cell Culture and Labeling:
-
Two populations of a human colorectal cancer cell line (e.g., LS174T) are cultured in parallel.
-
One population is grown in "light" medium containing normal L-arginine and L-lysine.
-
The second population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., 13C6-Arg) and L-lysine (e.g., 13C6,15N2-Lys) for at least five cell divisions to ensure complete incorporation.
-
-
Affinity Matrix Preparation:
-
A derivative of this compound with a linker suitable for conjugation is synthesized.
-
The linker-modified compound is immobilized on beads (e.g., sepharose beads) to create an affinity matrix. Control beads without the compound are also prepared.
-
-
Protein Pulldown:
-
Lysates from "light" and "heavy" labeled cells are prepared.
-
The lysates are incubated with the this compound-conjugated beads and control beads. Competition experiments are performed by adding free this compound to the lysate before incubation with the beads.
-
-
Mass Spectrometry:
-
Proteins bound to the beads are eluted, separated by SDS-PAGE, and subjected to in-gel trypsin digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The relative abundance of proteins pulled down from the "light" and "heavy" lysates is quantified. Proteins that are specifically competed off by free this compound are identified as potential targets. CDK8 and CDK19 were identified as high-confidence targets using this method.[1]
-
Kinase Selectivity Profiling
To determine the selectivity of this compound, its activity was tested against a broad panel of kinases.[3][4]
-
Assay Format:
-
A radiometric or fluorescence-based in vitro kinase assay is used. A large panel of kinases (e.g., >290) is screened.
-
-
Procedure:
-
Individual kinases are incubated with their respective substrates and ATP (often radiolabeled [γ-33P]ATP).
-
This compound is added at a fixed concentration (e.g., 1 µM) to determine the percent inhibition for each kinase.
-
For kinases showing significant inhibition, a dose-response curve is generated by testing a range of this compound concentrations to determine the IC50 value.
-
-
Results:
Reporter Displacement Assay for CDK8 and CDK19
This assay measures the direct binding of this compound to its target kinases.[2]
-
Principle:
-
The assay relies on the competitive displacement of a fluorescent reporter probe that binds to the ATP-binding site of CDK8 or CDK19.
-
-
Procedure:
-
Recombinant CDK8/cyclin C or CDK19/cyclin C is incubated with the fluorescent reporter probe, resulting in a high fluorescence signal.
-
This compound is titrated into the assay mixture.
-
The displacement of the reporter probe by this compound leads to a decrease in the fluorescence signal.
-
-
Data Analysis:
-
The decrease in fluorescence is measured at various concentrations of this compound to generate a dose-response curve and calculate the IC50 value for binding.
-
Western Blot Analysis for Phospho-STAT1-Ser727
Phosphorylation of STAT1 at serine 727 is a downstream biomarker of CDK8 kinase activity.[3][4] Inhibition of this phosphorylation event in cells demonstrates target engagement by this compound.
-
Cell Treatment:
-
A suitable cell line (e.g., SW620 human colorectal cancer cells) is treated with a range of concentrations of this compound for a specified time (e.g., 2 or 6 hours).
-
-
Protein Extraction and Quantification:
-
Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked and then incubated with a primary antibody specific for phospho-STAT1 (Ser727).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is often stripped and re-probed with an antibody for total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis:
-
The intensity of the phospho-STAT1 band is quantified and normalized to the total STAT1 and loading control. An IC50 for the inhibition of STAT1 phosphorylation is then calculated.
-
Cell-based WNT Signaling Reporter Assay
This assay was used in the initial phenotypic screen to identify inhibitors of the WNT pathway.[5][6]
-
Cell Line:
-
A reporter cell line, such as 7dF3, which contains a stably integrated TCF/LEF-responsive luciferase reporter construct, is used.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are then treated with a serial dilution of this compound.
-
After an incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
The luciferase signal, which is proportional to WNT pathway activity, is plotted against the concentration of this compound to determine the IC50 value for WNT pathway inhibition.
-
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
CCT251545: A Potent and Selective Inhibitor of CDK8/CDK19 for WNT Pathway Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT251545 is a potent, orally bioavailable small molecule that acts as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound effectively modulates the WNT signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, along with detailed methodologies for key experimental procedures.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with a complex heterocyclic structure. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 8-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-4-pyridinyl]-2,8-diazaspiro[4.5]decan-1-one |
| CAS Number | 1661839-45-7 |
| Molecular Formula | C₂₃H₂₄ClN₅O |
| Molecular Weight | 421.9 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) |
| SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl |
| InChI Key | LBFYQISQYCGDDW-UHFFFAOYSA-N |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of CDK8 and CDK19, two closely related serine/threonine kinases. These kinases are subunits of the Mediator complex, a large multiprotein assembly that functions as a transcriptional co-regulator. The Mediator complex bridges DNA-binding transcription factors to the RNA polymerase II machinery, thereby controlling gene expression.
In the context of the WNT signaling pathway, CDK8 and CDK19 have been shown to be positive regulators. The WNT pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound, by inhibiting CDK8 and CDK19, disrupts the transcriptional program driven by aberrant WNT signaling.[1][2] This leads to the suppression of cancer cell proliferation and tumor growth.[3][4]
Furthermore, this compound's inhibition of CDK8 has been linked to the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), which serves as a biomarker for CDK8 kinase activity both in vitro and in vivo.[2][5] More recent studies have also suggested that this compound can enhance the delivery of chemotherapeutic drugs in multidrug-resistant cancers by inducing Rac1-mediated macropinocytosis.[6]
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of WNT signaling, with low nanomolar IC₅₀ values in various cell-based assays.[7][8] Its activity has been demonstrated in both reporter gene assays and in models of WNT-dependent cancers.
In Vitro Potency
| Target/Assay | Cell Line | IC₅₀ (nM) | Reference(s) |
| WNT Signaling | 7dF3 | 5 | [4][7] |
| WNT Signaling (constitutive) | LS174T | 23 | [3] |
| CDK8 (biochemical) | - | 7 | [9] |
| CDK19 (biochemical) | - | 6 | [9] |
| pSTAT1SER727 Reduction | SW620 | 9 | [3][9] |
| GSK3α (off-target) | - | 462 | [9] |
| GSK3β (off-target) | - | 690 | [9] |
| PRKCQ (off-target) | - | 122 | [9] |
In Vivo Efficacy
This compound has demonstrated significant in vivo activity in preclinical cancer models.[4][9] It exhibits good oral bioavailability, allowing for effective systemic administration. In xenograft models of WNT-dependent tumors, oral administration of this compound has been shown to inhibit WNT pathway activity and lead to tumor growth inhibition.[4][7]
Experimental Protocols
WNT Signaling Reporter Assay
This assay is used to quantify the activity of the WNT signaling pathway in cells. It typically utilizes a luciferase reporter gene under the control of a TCF/LEF responsive element.
Principle: In the presence of active WNT signaling, β-catenin translocates to the nucleus and activates the TCF/LEF transcription factors, leading to the expression of the luciferase reporter gene. The amount of light produced upon addition of a substrate is proportional to the WNT pathway activity.
Methodology:
-
Cell Seeding: Seed cells (e.g., 7dF3 or LS174T) engineered with a TCF/LEF-luciferase reporter construct into 96-well plates.[9]
-
Compound Treatment: After overnight incubation, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized data against the compound concentration to determine the IC₅₀ value.
CDK8/CDK19 Reporter Displacement Assay
This biochemical assay measures the direct binding of an inhibitor to CDK8 or CDK19.
Principle: The assay relies on the displacement of a fluorescently labeled reporter probe from the ATP-binding site of the kinase by a competitive inhibitor. The decrease in the fluorescent signal is proportional to the binding affinity of the inhibitor.[4][7]
Methodology:
-
Assay Preparation: In a microplate, add the CDK8/cyclin C or CDK19/cyclin C complex.[3]
-
Compound Addition: Add serial dilutions of this compound.
-
Incubation: Incubate for a defined period to allow for binding equilibrium.
-
Reporter Probe Addition: Add the fluorescently labeled reporter probe.
-
Signal Measurement: Measure the fluorescence signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of probe displacement at each inhibitor concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.
In Vivo Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of this compound in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of a WNT-dependent human cancer cell line (e.g., SW620) into the flank of immunocompromised mice (e.g., nude or NSG mice).[10][11][12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule. The control group receives a vehicle.[10]
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly).[13]
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the efficacy of this compound.
Conclusion
This compound is a valuable chemical probe for studying the roles of CDK8 and CDK19 in both normal physiology and disease. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting WNT-driven cancers. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and other modulators of the WNT signaling pathway.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity Labeling and SILAC-Based Proteomic Approach Identifies Proteins at the Interface of Homotypic and Heterotypic Cancer Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cancer Cell Line Efficacy Studies [jax.org]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crownbio.com [crownbio.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
The Role of CCT251545 in the Modulation of STAT1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule CCT251545 and its role in modulating the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1). This compound has emerged as a potent and selective chemical probe for studying the functions of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), key regulators of transcription and signaling pathways implicated in cancer. A primary and well-validated downstream effect of this compound's inhibition of CDK8/19 is the reduction of STAT1 phosphorylation at serine 727 (S727), providing a valuable biomarker for target engagement and a tool to dissect the roles of this specific post-translational modification in health and disease.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK8 and CDK19.[1] These kinases are components of the Mediator complex, which plays a crucial role in regulating the transcription of a wide array of genes. One of the key substrates of CDK8 is the STAT1 transcription factor. Specifically, CDK8 has been identified as the kinase responsible for the phosphorylation of STAT1 at the S727 residue within its transactivation domain.[1][2][3][4] This phosphorylation event is critical for the full transcriptional activity of STAT1.[2][3]
By binding to the ATP pocket of CDK8 and CDK19, this compound effectively blocks their kinase activity. This direct inhibition prevents the subsequent phosphorylation of STAT1 at S727. The reduction in phospho-STAT1 (S727) levels serves as a reliable and quantifiable biomarker of this compound's engagement with its targets in both in vitro and in vivo settings.[2][5]
Quantitative Data on this compound Activity
The potency of this compound has been characterized across various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| Biochemical IC50 | CDK8 | 7 nM | Biochemical Assay | [1] |
| CDK19 | 6 nM | Biochemical Assay | [1] | |
| Cellular IC50 | WNT Signaling Inhibition | 5 nM | 7dF3 cells | [6] |
| Reduction of pSTAT1-S727 | 9 nM | SW620 cells | [7] | |
| Concentration for Max. Inhibition | Reduction of pSTAT1-S727 | 87.5 nM | COLO205 and SW620 cells | [2] |
Signaling Pathway
The signaling cascade through which this compound modulates STAT1 phosphorylation and subsequent gene expression is depicted below. In response to stimuli such as interferons, STAT1 is activated via phosphorylation on tyrosine 701 (Y701) by Janus kinases (JAKs), leading to its dimerization and nuclear translocation. Within the nucleus, CDK8, as part of the Mediator complex, phosphorylates STAT1 at S727, which is necessary for its full transcriptional activity. This compound acts as a direct inhibitor of CDK8 and CDK19, thereby preventing this crucial serine phosphorylation event.
Caption: this compound inhibits CDK8/19, blocking STAT1 S727 phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effect of this compound on STAT1 phosphorylation.
Western Blotting for Phospho-STAT1 (S727)
This protocol is designed to assess the levels of STAT1 phosphorylation at S727 in cells treated with this compound.
1. Cell Culture and Treatment:
-
Seed colorectal cancer cells (e.g., SW620 or COLO205) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like β-actin or GAPDH.
In Vitro Kinase Assay for CDK8/19
This assay measures the direct inhibitory effect of this compound on the kinase activity of CDK8 and CDK19.
1. Reagents and Materials:
-
Recombinant active CDK8/Cyclin C and CDK19/Cyclin C enzymes.
-
A suitable substrate, such as a generic kinase substrate peptide or recombinant STAT1 protein.
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP).
-
This compound at various concentrations.
-
Kinase reaction buffer.
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or a specific antibody and ELISA/Western blot for non-radioactive assays).
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the substrate, and the recombinant CDK8/19 enzyme.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the amount of substrate phosphorylation.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Logical Workflow for Investigating this compound's Effect on STAT1 Phosphorylation
The following diagram illustrates the logical workflow for characterizing the impact of this compound on the CDK8/19-STAT1 signaling axis.
Caption: Workflow for this compound's effect on STAT1 phosphorylation.
Conclusion
This compound is a valuable tool for elucidating the roles of CDK8 and CDK19 in cellular signaling and transcription. Its well-defined mechanism of action, culminating in the specific inhibition of STAT1 phosphorylation at S727, provides a clear and measurable endpoint for assessing target engagement. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound to explore the therapeutic potential of targeting the CDK8/19-STAT1 axis in cancer and other diseases.
References
- 1. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
CCT251545: A Technical Guide to its Selectivity Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of CCT251545, a potent and selective chemical probe for the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This compound was initially discovered as a small-molecule inhibitor of the WNT signaling pathway through a high-throughput cell-based screen.[1][2][3] It is an orally bioavailable compound that has demonstrated utility in exploring the roles of CDK8 and CDK19 in human disease and has shown anti-tumor activity in preclinical models.[1][2][4][5]
Selectivity and Potency Profile
This compound is a high-affinity ligand for CDK8 and CDK19, acting as an ATP-competitive inhibitor.[3][6] Its potent inhibitory activity against these primary targets translates to strong suppression of WNT pathway signaling in cellular assays. While highly selective, a broad kinase screen has identified a limited number of off-target kinases that are inhibited at higher concentrations.
On-Target Activity
The potency of this compound has been quantified through various biochemical and cell-based assays. It demonstrates nanomolar efficacy in inhibiting its primary targets, CDK8 and CDK19, and the downstream WNT signaling pathway.
| Target/Assay | Assay Type | IC50 Value (nM) | Reference |
| WNT Signaling | Cell-based (7dF3 cells) | 5 | [1][2][4][7] |
| CDK19 | Biochemical (Reporter Displacement) | 6 | [6] |
| CDK8 | Biochemical (Reporter Displacement) | 7 | [6] |
| pSTAT1-Ser727 Inhibition | Cell-based | 9 | [6] |
| WNT Signaling | Cell-based (COLO205-F1756) | 0.035 | [1] |
Off-Target Selectivity Profile
The selectivity of this compound was assessed against a broad panel of kinases and other protein targets. It exhibits greater than 100-fold selectivity for CDK8/19 over 291 other kinases.[1][3][8][9] A screen of 293 kinases at a 1 µM concentration showed that only six were inhibited by more than 50%.[6] The IC50 values for confirmed off-target hits are summarized below.
| Off-Target Kinase | IC50 Value (nM) | Reference |
| PRKCQ | 122 | [6] |
| GSK3α | 462 | [1][6] |
| GSK3β | 690 | [1][6] |
| Other Off-Targets | IC50 Value (µM) | Reference |
| 5-HT transporter (h) | 3.6 | [6] |
| k(KOP) | 4.4 | [6] |
| Tankyrase 2 (TNKS2) | 15.0 | [7] |
Mechanism of Action and Signaling Pathways
This compound inhibits the kinase activity of CDK8 and CDK19, which are components of the Mediator complex. This complex plays a crucial role in regulating transcription by RNA polymerase II. By inhibiting CDK8/19, this compound modulates the expression of genes regulated by multiple signaling pathways, most notably the WNT pathway.[1][2][3] It also affects the phosphorylation of other key transcription factors, such as STAT1.[1][3][8]
WNT Signaling Pathway Inhibition
In the canonical WNT pathway, the binding of WNT ligands to Frizzled receptors leads to the stabilization of β-catenin, which then translocates to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes. CDK8, as part of the Mediator complex, is recruited to these sites and is thought to regulate transcriptional output. This compound inhibits CDK8/19 kinase activity, leading to the suppression of WNT target gene expression.
Caption: this compound inhibits CDK8/19, blocking WNT target gene transcription.
STAT1 Phosphorylation Biomarker
The phosphorylation of STAT1 at serine 727 (STAT1-Ser727) has been identified as a robust pharmacodynamic biomarker of CDK8 kinase activity.[3][8] Inhibition of CDK8/19 by this compound leads to a measurable decrease in the levels of phosphorylated STAT1-Ser727, which can be used to confirm target engagement in both in vitro and in vivo settings.[3][8][10]
References
- 1. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CCT251545 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT251545 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] By inhibiting these kinases, this compound modulates the Wnt/β-catenin and STAT1 signaling pathways, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CDK8 and CDK19. These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription. Inhibition of CDK8/19 by this compound leads to downstream effects on gene expression regulated by the Wnt/β-catenin and STAT1 signaling pathways. A key biomarker of this compound activity is the reduction of phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[1]
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50/GI50 | Reference |
| 7dF3 | - | Wnt Signaling Reporter | 5 nM (IC50) | [2] |
| SW620 | Colorectal Cancer | pSTAT1-S727 Inhibition | 9 nM (IC50) | |
| A2780 | Ovarian Cancer | Growth Inhibition (72h) | 35.85 µM (GI50) | [3] |
| COLO 205 | Colorectal Cancer | Growth Inhibition (72h) | 37.73 µM (GI50) | [3] |
| HT-29 | Colorectal Cancer | Growth Inhibition (48h) | 7.8 µM (GI50) | [3] |
| KG-1 | Leukemia | Growth Inhibition | 19.98 µM (GI50) | [3] |
| LS174T | Colorectal Cancer | Wnt Signaling Reporter | 0.029 µM (IC50) | |
| MCF7 | Breast Cancer | Growth Inhibition | > 50 µM (GI50) |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol describes a method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the GI50/IC50 value.
-
Western Blot Analysis of pSTAT1-S727
This protocol is for detecting the inhibition of STAT1 phosphorylation at serine 727, a key biomarker of this compound activity.
Materials:
-
Target cancer cell lines (e.g., SW620)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT1 (Ser727), rabbit anti-STAT1, and a loading control antibody (e.g., mouse anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT1-S727 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and the loading control.
-
Wnt/β-catenin Reporter Assay
This protocol uses a luciferase reporter to measure the inhibitory effect of this compound on Wnt/β-catenin signaling.
Materials:
-
Cell line with a TCF/LEF-responsive luciferase reporter construct (e.g., 7dF3 or LS174T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: this compound inhibits CDK8/19, modulating Wnt and STAT1 signaling.
References
How to prepare CCT251545 stock solution in DMSO
Application Notes and Protocols for CCT251545
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the WNT signaling pathway[1][2][3]. It functions as a chemical probe for investigating the roles of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) in various cellular processes and diseases[1][4][5][6]. By binding to and inhibiting CDK8 and CDK19, this compound effectively blocks the WNT signaling cascade, which is often deregulated in cancer[4][5]. These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for use in research settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
| Property | Value | Reference |
| Molecular Weight | 421.92 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [2][7] |
| Purity | ≥95% | [7] |
| Solubility in DMSO | ≥ 50 mg/mL (118.51 mM) | [2][7] |
| IC₅₀ | 5 nM (in 7dF3 cells) | [1][2][3][7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x (1 L / 1000 mL) x 421.92 g/mol x (1000 mg / 1 g) = 4.22 mg
Procedure:
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.22 mg of this compound powder into the tared tube.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound[1].
-
Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the temperature sensitivity of the compound should be considered[8].
-
-
Storage and Handling:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes[1][8].
-
Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[2].
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects[9][10].
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent[9].
-
To avoid precipitation, it is recommended to perform serial dilutions in DMSO before the final dilution into the aqueous cell culture medium.
Procedure:
-
Intermediate Dilutions in DMSO:
-
Prepare a series of intermediate dilutions from your 10 mM stock solution in 100% DMSO. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.
-
-
Final Dilution in Culture Medium:
-
Add a small volume of the appropriate DMSO dilution to your cell culture medium to achieve the desired final concentration of this compound. For instance, to achieve a final concentration of 1 µM in 1 mL of medium, add 1 µL of a 1 mM DMSO stock. This will result in a final DMSO concentration of 0.1%.
-
Storage Recommendations Summary
| Condition | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 3 years | [1][2][7] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [2] |
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Inhibition of the WNT Signaling Pathway by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for In Vivo Dosing and Formulation of CCT251545 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT251545 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are key components of the Mediator complex and are implicated in the regulation of transcription, particularly in the context of WNT signaling and STAT1-mediated gene expression.[1][2] this compound has demonstrated in vivo activity in WNT-dependent tumor models, making it a valuable tool for preclinical cancer research.[1] These application notes provide detailed protocols for the formulation and in vivo dosing of this compound in mice, specifically for efficacy studies using xenograft models.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting CDK8 and CDK19, which are involved in the canonical WNT signaling pathway and the phosphorylation of STAT1. In the canonical WNT pathway, the binding of a WNT ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, which then activates TCF/LEF-mediated transcription of target genes. CDK8/19 can act as a co-factor in this process. By inhibiting CDK8/19, this compound can modulate WNT-driven gene expression. Additionally, CDK8 can directly phosphorylate STAT1 at serine 727 (p-STAT1(Ser727)), which is a marker of CDK8 kinase activity.[1][2] Inhibition of CDK8/19 by this compound leads to a reduction in p-STAT1(Ser727) levels.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo mouse studies.
Table 1: In Vivo Dosing Regimen of this compound
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Animal Model | NCr athymic mice with SW620 xenografts | |
| Dose | 70 mg/kg | |
| Route of Administration | Oral (p.o.) | |
| Dosing Frequency | Twice daily | |
| Reported Outcome | Inhibition of tumor growth |
Table 2: Pharmacokinetic Parameters of this compound and a Structurally Related Compound
| Parameter | This compound | CCT251921 (analogue) | Reference |
| Dose (p.o.) | 0.5 mg/kg | Not specified | |
| Mouse Clearance (Cl) | Higher than CCT251921 | 0.61 L/h/kg | |
| Oral Bioavailability (F) | Low | 30% |
Experimental Protocols
Formulation Protocol for Oral Gavage
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice, based on common vehicles used for similar hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Cremophor EL or Solutol HS-15
-
Sterile Phosphate-Buffered Saline (PBS) or water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Vehicle:
-
Prepare a fresh vehicle solution on the day of dosing.
-
A commonly used vehicle for oral gavage of hydrophobic compounds is a mixture of Cremophor, PEG 400, and PBS. A typical ratio is 10% Cremophor EL, 20% PEG 400, and 70% PBS.
-
Alternatively, a solution of 10% Solutol HS-15 in 90% PEG 600 can be used for higher concentrations.[3]
-
For initial solubility testing, a small amount of DMSO can be used to dissolve this compound, which is then further diluted with the vehicle.
-
-
Preparation of this compound Formulation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. Use the minimum amount of DMSO necessary.
-
Add the pre-prepared vehicle to the dissolved this compound solution to achieve the final desired concentration (e.g., 7 mg/mL for a 70 mg/kg dose in a 20g mouse with a dosing volume of 200 µL).
-
Vortex the solution thoroughly to ensure a homogenous suspension or solution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the formulation for any precipitation before administration.
-
-
Storage:
-
It is recommended to prepare the formulation fresh for each day of dosing.
-
If short-term storage is necessary, store the formulation at 4°C and protect it from light. Before use, bring the formulation to room temperature and vortex thoroughly.
-
In Vivo Efficacy Study Protocol: SW620 Xenograft Model
This protocol outlines a typical in vivo efficacy study of this compound in a subcutaneous SW620 human colorectal cancer xenograft model in immunodeficient mice.
Materials and Animals:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.[4][5][6]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).[5]
-
Matrigel Basement Membrane Matrix.[5]
-
Sterile PBS
-
This compound formulation and vehicle control
-
Gavage needles (20-22 gauge)
-
Calipers for tumor measurement
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Inoculation:
-
Culture SW620 cells in RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[5]
-
Harvest cells during the exponential growth phase using trypsin.
-
Determine cell viability using trypan blue exclusion.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[4]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions twice weekly using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound or the vehicle control via oral gavage according to the predetermined dosing schedule (e.g., 70 mg/kg, twice daily).
-
The dosing volume is typically 100-200 µL per mouse.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The study endpoint can be a predetermined tumor volume (e.g., 2000 mm³), a specific duration of treatment, or signs of significant toxicity.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Determine the tumor growth inhibition (TGI) using a formula such as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Analyze the data for statistical significance.
-
Conclusion
This compound is a valuable chemical probe for investigating the roles of CDK8 and CDK19 in cancer biology. The protocols provided herein offer a comprehensive guide for its formulation and in vivo application in mouse xenograft models. Adherence to these guidelines will facilitate reproducible and reliable preclinical studies to further elucidate the therapeutic potential of targeting the WNT signaling pathway.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of Protein Synthesis by Mediator Kinase Represents a Therapeutic Vulnerability in MYC-driven Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. BiTE® Xenograft Protocol [protocols.io]
- 6. 2.12. Tumor Xenograft Model [bio-protocol.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Western Blot for pSTAT1 (Ser727) Following CCT251545 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated STAT1 at serine 727 (pSTAT1 (Ser727)) by Western blot in cell lysates following treatment with CCT251545, a potent and selective inhibitor of CDK8 and CDK19.[1][2][3][4]
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of cytokine signaling, playing a crucial role in immune responses, cell proliferation, and apoptosis. The transcriptional activity of STAT1 is regulated by phosphorylation at two key residues: Tyrosine 701 (Tyr701) and Serine 727 (Ser727). Phosphorylation at Ser727 is critical for the maximal transcriptional activation of STAT1.[5] this compound is a small molecule inhibitor of the Wnt signaling pathway that functions by selectively targeting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] Notably, CDK8 has been identified as a kinase responsible for STAT1 Ser727 phosphorylation.[3] Therefore, this compound is expected to decrease the levels of pSTAT1 (Ser727). This protocol details a robust method to assess the efficacy of this compound in modulating STAT1 Ser727 phosphorylation in a cellular context.
Signaling Pathway
Caption: this compound inhibits CDK8/CDK19, preventing STAT1 Ser727 phosphorylation.
Experimental Workflow
Caption: Workflow for Western blot analysis of pSTAT1 (Ser727).
Quantitative Data Summary
| Reagent/Parameter | Recommended Concentration/Condition | Notes |
| This compound Treatment | ||
| Concentration Range | 10 nM - 1 µM | The IC50 for pSTAT1-Ser727 reduction is reported to be 9 nM.[6] A dose-response experiment is recommended. |
| Treatment Duration | 2 - 6 hours | Time-course experiments may be necessary to determine the optimal treatment time for the specific cell line.[1] |
| Antibodies | ||
| Primary Antibody: pSTAT1 (Ser727) | 1:1000 - 1:2000 dilution | Optimal dilution should be determined empirically.[7][8] |
| Primary Antibody: Total STAT1 | As per manufacturer's recommendation | Used as a control for total protein levels. |
| Primary Antibody: Loading Control (e.g., GAPDH, β-actin) | As per manufacturer's recommendation | Ensures equal protein loading between lanes. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10,000 dilution | Dilution depends on the specific antibody and detection reagent.[9][10] |
| Buffers and Reagents | ||
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors | RIPA is effective for extracting nuclear and cytoplasmic proteins.[11] Phosphatase inhibitors are crucial.[12][13] |
| Blocking Buffer | 5% BSA in TBST | Bovine Serum Albumin (BSA) is recommended over milk to avoid non-specific binding with phospho-antibodies.[12] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed the cells of interest in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 2 to 6 hours) at 37°C in a CO2 incubator.
Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
After transfer, block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibody against pSTAT1 (Ser727) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imager or X-ray film.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total STAT1 and a loading control like GAPDH or β-actin.
Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the pSTAT1 (Ser727) band to the intensity of the loading control band for each sample.
-
Further normalization to total STAT1 can be performed to account for any changes in the total protein level.
-
Plot the normalized pSTAT1 (Ser727) levels against the this compound concentration to determine the dose-dependent effect of the inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Phospho-STAT1 (Ser727) antibody (80683-7-RR) | Proteintech [ptglab.com]
- 8. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. inventbiotech.com [inventbiotech.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for CCT251545 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of CCT251545, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), in xenograft mouse models. This compound modulates the WNT signaling pathway, presenting a promising therapeutic strategy for cancers with aberrant WNT activity.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of CDK8 and CDK19. These kinases are components of the Mediator complex, which plays a crucial role in regulating transcription. By inhibiting CDK8 and CDK19, this compound disrupts the transcription of WNT pathway target genes, which are often implicated in cancer cell proliferation and survival. Additionally, this compound has been shown to modulate the STAT1 signaling pathway, with the phosphorylation of STAT1 at serine 727 (p-STAT1Ser727) serving as a key pharmacodynamic biomarker of its activity.
Application Notes and Protocols for CCT251545 in WNT Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCT251545 to inhibit the WNT signaling pathway in a reporter assay context. This document includes detailed protocols, quantitative data for effective concentrations, and diagrams to illustrate the mechanism of action and experimental workflow.
This compound is a potent and orally bioavailable small-molecule inhibitor of the WNT signaling pathway.[1][2][3][4] It functions as a selective chemical probe for the human Mediator complex-associated protein kinases, CDK8 and CDK19.[3][5] By inhibiting these kinases, this compound effectively modulates WNT pathway-regulated gene expression.[3][5]
Mechanism of Action
This compound exerts its inhibitory effect on the WNT pathway by targeting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are components of the Mediator complex, which plays a crucial role in regulating transcription. In the canonical WNT signaling pathway, the stabilization and nuclear translocation of β-catenin lead to its interaction with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of WNT target genes. This compound's inhibition of CDK8/19 interferes with this transcriptional activation.[6]
Figure 1: WNT signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound Inhibition
The inhibitory concentration of this compound can vary depending on the cell line and experimental conditions. The following table summarizes the reported 50% inhibitory concentrations (IC50) in various cell-based assays.
| Cell Line | Assay Type | IC50 Value | Reference |
| 7dF3 | WNT Reporter Assay | 5 nM | [1][2] |
| LS174T | WNT Reporter Assay | 23 nM | [1] |
| SW620 | Phospho-STAT1SER727 Reduction | 9 nM | [1] |
| COLO205-F1756 clone 4 | WNT Reporter Assay | 0.035 nM | [3] |
A recommended concentration range for cellular use is between 35-350 nM.[7]
Experimental Protocol: WNT Reporter Assay
This protocol outlines the steps for a dual-luciferase reporter assay to measure the inhibitory effect of this compound on WNT signaling.
Materials
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
TOPflash (containing TCF/LEF response elements driving Firefly luciferase) and pRL-TK (Renilla luciferase for normalization) plasmids
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM
-
This compound (stock solution in DMSO)
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure
-
Cell Seeding:
-
Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed 2 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Transfection:
-
For each well, dilute 100 ng of TOPflash plasmid and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add 50 µL of the transfection complex to each well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Aspirate the transfection medium from the cells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
To activate the WNT pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL) to all wells except for the negative control.
-
Incubate the plate for another 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Aspirate the media and wash the cells once with PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity using a luminometer.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the Firefly luciferase reaction and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Figure 2: Experimental workflow for the WNT reporter assay.
General Considerations
-
The suppression of WNT pathway activity by this compound is not cell-line specific and is independent of exogenous WNT pathway stimulation.[2]
-
It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed inhibition of the WNT reporter is not due to cytotoxicity of the compound at the tested concentrations.
-
This compound is soluble in DMSO.[2] Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium for experiments.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the WNT signaling pathway in various biological and disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for Oral Gavage of CCT251545 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and oral administration of the selective CDK8/CDK19 inhibitor, CCT251545, to rats for in vivo studies. The information is compiled to ensure safe and effective delivery of the compound for pharmacokinetic and pharmacodynamic assessments.
Compound Information
This compound is a potent and orally bioavailable small-molecule inhibitor of the Wnt signaling pathway.[1][2][3] It functions as a selective chemical probe for exploring the role of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) in human disease.[1][2][3][4][5] By inhibiting these kinases, this compound can modulate the expression of genes regulated by the Wnt pathway and STAT1.[3][4][6]
Physicochemical Properties: this compound is soluble in DMSO and insoluble in water.[1] This necessitates the use of a specific vehicle for oral administration in animal models.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and administration of this compound in rats.
| Parameter | Value | Reference |
| Compound | This compound | N/A |
| Molecular Weight | 421.92 g/mol | [2] |
| Vehicle Composition | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | [1] |
| Recommended Dosage | 30-70 mg/kg | [7][8] |
| Administration Volume | 5-10 mL/kg | [9][10] |
| Gavage Needle Size | 16-18 gauge, 2-3 inches with rounded tip | [9] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL stock solution of this compound. The final concentration for dosing should be calculated based on the desired dosage (mg/kg) and the administration volume (mL/kg).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile distilled water (ddH₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of rats and the dosing volume.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in the corresponding volume of DMSO to make up 5% of the final volume. Vortex until the compound is completely dissolved. A clear solution should be obtained.
-
Add PEG300: Add PEG300 to the DMSO solution to make up 40% of the final volume. Mix thoroughly by vortexing until the solution is homogeneous.
-
Add Tween 80: Add Tween 80 to the solution to make up 5% of the final volume. Vortex to ensure complete mixing.
-
Add ddH₂O: Slowly add sterile ddH₂O to the mixture to reach the final desired volume. Mix thoroughly. The final solution should be clear.
-
Storage: Use the formulation immediately for optimal results.[1] If short-term storage is necessary, protect from light and store at 4°C. Before use, bring the solution to room temperature and vortex to ensure homogeneity.
Oral Gavage Procedure in Rats
This protocol outlines the steps for safe and accurate oral administration of the this compound formulation to rats. This procedure should only be performed by trained personnel.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needles (16-18 gauge for adult rats) with a ball-tip
-
Syringes (1 mL or 3 mL, depending on the dosing volume)
-
Prepared this compound formulation
-
Scale for weighing the rat
Procedure:
-
Animal Preparation: Weigh the rat to determine the precise dosing volume. The maximum recommended gavage volume is 10-20 ml/kg.[9][10]
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into a syringe. Ensure there are no air bubbles. Attach the gavage needle to the syringe.
-
Animal Restraint: Gently but firmly restrain the rat. The head and neck should be extended to create a straight line with the esophagus.[9][11]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced. Do not force the needle. If resistance is met, withdraw the needle and repeat the insertion.[9][11]
-
Compound Administration: Once the needle is correctly positioned in the esophagus (a pre-measured length from the mouth to the last rib can be used as a guide), slowly administer the solution.[9][10]
-
Post-Administration Monitoring: After administration, gently remove the needle and return the rat to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing or choking, which could indicate accidental administration into the trachea.[9]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting Wnt and STAT1 signaling.
Experimental Workflow for Oral Gavage
Caption: Step-by-step workflow for the oral gavage of this compound in rats.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for TaqMan Gene Expression Analysis of CCT251545-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT251545 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5][6][7] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. This compound was initially identified as an inhibitor of the WNT signaling pathway and has been shown to modulate the expression of WNT target genes as well as genes regulated by other transcription factors, such as STAT1.[5][7][8][9] This makes it a valuable tool for studying the roles of CDK8 and CDK19 in various biological processes, including cancer.
The TaqMan assay is a widely used method for quantitative gene expression analysis, offering high sensitivity and specificity.[10][11][12][13] This application note provides a detailed protocol for utilizing TaqMan assays to quantify the changes in gene expression in response to treatment with this compound. The following sections will cover the experimental workflow, from cell culture and treatment to data analysis, and provide example data and visualizations to guide researchers in their studies.
Signaling Pathway and Experimental Overview
This compound primarily targets CDK8 and CDK19, which are associated with the Mediator complex. This complex interacts with RNA Polymerase II and various transcription factors to regulate gene expression. By inhibiting CDK8/19, this compound can alter the transcription of downstream target genes, notably those involved in the WNT signaling pathway.
Caption: WNT/β-catenin signaling pathway and the inhibitory action of this compound on CDK8/19.
The following workflow outlines the key steps in analyzing gene expression changes following this compound treatment using a TaqMan assay.
Caption: Experimental workflow for TaqMan gene expression analysis with this compound.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Cell Line (e.g., SW480, HCT116) | ATCC | CCL-228, CCL-247 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| This compound | Selleck Chemicals | S7680 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
| RNA Extraction Kit (e.g., RNeasy Mini Kit) | QIAGEN | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Thermo Fisher Scientific | 4368814 |
| TaqMan Gene Expression Master Mix | Thermo Fisher Scientific | 4369016 |
| TaqMan Gene Expression Assays (Target & Endogenous) | Thermo Fisher Scientific | Varies |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
| 96-well or 384-well qPCR plates | Varies | Varies |
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed colorectal cancer cells (e.g., SW480 or HCT116, known to have active WNT signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quantification
-
RNA Extraction: Extract total RNA from the harvested cells using a column-based RNA extraction kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Elution: Elute the RNA in nuclease-free water.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: (Optional but recommended) Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for gene expression analysis.
Protocol 3: Reverse Transcription
-
Reaction Setup: Prepare the reverse transcription reactions on ice. For each sample, combine the following components in a nuclease-free tube:
| Component | Volume (µL) | Final Concentration |
| 10X RT Buffer | 2.0 | 1X |
| 25X dNTP Mix (100 mM) | 0.8 | 4 mM |
| 10X RT Random Primers | 2.0 | 1X |
| MultiScribe™ Reverse Transcriptase | 1.0 | 50 U/reaction |
| Total RNA | X µL | 1 µg |
| Nuclease-free H₂O | Up to 20 µL | - |
-
Incubation: Gently mix the components and incubate the reactions in a thermal cycler with the following program:
-
25°C for 10 minutes
-
37°C for 120 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
cDNA Storage: The resulting cDNA can be stored at -20°C until use.
Protocol 4: TaqMan qPCR
-
Reaction Setup: Prepare the qPCR reactions in a 96-well or 384-well plate. For each sample and target gene, prepare a reaction mix as follows (for a 20 µL reaction):
| Component | Volume (µL) | Final Concentration |
| TaqMan Gene Expression Master Mix (2X) | 10.0 | 1X |
| TaqMan Gene Expression Assay (20X) | 1.0 | 1X |
| cDNA (diluted 1:10) | 2.0 | ~10-100 ng |
| Nuclease-free H₂O | 7.0 | - |
-
Plate Sealing: Seal the plate with an optical adhesive film.
-
Centrifugation: Briefly centrifuge the plate to collect the contents at the bottom of the wells.
-
qPCR Run: Perform the qPCR in a real-time PCR instrument with the following standard thermal cycling conditions:
-
UNG Incubation: 50°C for 2 minutes (optional)
-
Polymerase Activation: 95°C for 10 minutes
-
PCR Cycles (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Data Presentation and Analysis
Example TaqMan Gene Expression Assays
| Gene | Assay ID (Thermo Fisher) | Function |
| AXIN2 | Hs00608144_m1 | WNT signaling pathway target, negative regulator |
| MYC | Hs00153408_m1 | WNT signaling pathway target, proto-oncogene |
| STAT1 | Hs01013996_m1 | Transcription factor, signal transducer |
| GAPDH | Hs02758991_g1 | Endogenous control, glycolysis |
| ACTB | Hs01060665_g1 | Endogenous control, cytoskeleton |
Data Analysis Workflow
Caption: Data analysis workflow for relative quantification (ΔΔCq method).
The most common method for relative quantification of gene expression is the comparative Cq (ΔΔCq) method.[14]
-
Normalization to Endogenous Control (ΔCq): For each sample, calculate the ΔCq by subtracting the Cq value of the endogenous control gene from the Cq value of the target gene.
-
ΔCq = Cq(target gene) - Cq(endogenous control)
-
-
Normalization to Control Group (ΔΔCq): For each treated sample, calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of the treated sample.
-
ΔΔCq = ΔCq(treated sample) - ΔCq(control group)
-
-
Fold Change Calculation: Calculate the fold change in gene expression as 2-ΔΔCq.
Example Data Table
| Treatment | Target Gene | Average Cq | ΔCq (vs. GAPDH) | ΔΔCq (vs. Vehicle) | Fold Change (2-ΔΔCq) |
| Vehicle (DMSO) | AXIN2 | 22.5 | 2.5 | 0.0 | 1.0 |
| MYC | 24.1 | 4.1 | 0.0 | 1.0 | |
| GAPDH | 20.0 | - | - | - | |
| This compound (100 nM) | AXIN2 | 24.8 | 4.7 | 2.2 | 0.22 |
| MYC | 25.9 | 5.8 | 1.7 | 0.31 | |
| GAPDH | 20.1 | - | - | - |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Cq values (>35) | Low target expression, poor RNA quality, inefficient RT or qPCR | Increase amount of input RNA/cDNA, check RNA integrity, optimize RT/qPCR conditions |
| High variability between replicates | Pipetting errors, poor sample quality | Use calibrated pipettes, ensure sample homogeneity, perform technical replicates |
| No amplification | Incorrect assay/reagents, PCR inhibition | Verify assay and reagent compatibility, dilute cDNA to reduce inhibitors |
| Non-specific amplification | Poor primer/probe design (unlikely with TaqMan assays) | Use pre-validated TaqMan assays |
Conclusion
This application note provides a comprehensive guide for using TaqMan assays to analyze gene expression changes induced by the CDK8/19 inhibitor this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this compound and the roles of CDK8 and CDK19 in health and disease. The high specificity and sensitivity of the TaqMan chemistry make it an ideal platform for validating findings from high-throughput screening and for detailed characterization of drug candidates.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. kimforest.com [kimforest.com]
- 12. genome.med.harvard.edu [genome.med.harvard.edu]
- 13. Applied Biosystems™ TaqMan™ Gene Expression Assay (FAM) | Fisher Scientific [fishersci.ca]
- 14. Statistical Analysis of Quantitative RT-PCR Results | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: CCT251545 Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CCT251545, a potent Wnt signaling inhibitor.[1][2][3] This guide addresses common issues related to its limited aqueous solubility and offers practical solutions for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small-molecule inhibitor of the WNT signaling pathway.[1][3] It functions as a selective chemical probe for the human Mediator complex-associated protein kinases, CDK8 and CDK19.[3][4] By inhibiting CDK8 and CDK19, this compound modulates the expression of genes regulated by the WNT pathway.[3][4]
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol but is insoluble in water.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1][2]
Q3: What is the recommended concentration of this compound for cellular assays?
A3: The effective concentration for cellular use typically ranges from 35 to 350 nM.[5] this compound has an IC50 of 5 nM in 7dF3 cells for WNT signaling inhibition.[1][2][3]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally bioavailable and has demonstrated efficacy in animal models.[1][5] It has been shown to inhibit WNT pathway activity in solid human tumor xenograft models following oral dosing.[1]
Troubleshooting Guide: Solubility Issues in Aqueous Media
Researchers may encounter precipitation of this compound when diluting stock solutions into aqueous-based cell culture media or buffers. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
This is the most common issue due to the hydrophobic nature of this compound.
Root Causes:
-
Low Aqueous Solubility: The compound is inherently insoluble in water.
-
High Final Concentration: The final concentration in the aqueous medium may exceed its solubility limit.
-
Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
Media Components: Interactions with components in the cell culture media can sometimes lead to precipitation.[6]
Solutions:
-
Optimize Final DMSO Concentration:
-
Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced cellular toxicity.[7]
-
Prepare a more concentrated intermediate dilution in a co-solvent or a serum-containing medium before the final dilution.
-
-
Step-wise Dilution:
-
Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.
-
Perform serial dilutions in the aqueous medium to gradually decrease the solvent concentration.
-
-
Use of Pluronic F127 or other surfactants:
-
The addition of non-ionic surfactants like Pluronic F127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[8] A low concentration (e.g., 0.01-0.1%) can be tested.
-
-
Warm the Aqueous Medium:
-
Gently warming the cell culture medium to 37°C before adding the this compound solution may help to increase its solubility. However, avoid overheating, which can degrade media components.
-
-
Sonication:
-
Brief sonication of the final diluted solution can sometimes help to redissolve fine precipitates. Use a water bath sonicator to avoid excessive heating.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | ≥ 50 mg/mL[2][3][9][10] | ≥ 118.51 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2] |
| DMSO | 30 mg/mL[1] | 71.1 mM | - |
| Ethanol | 5 mg/mL[1] | Not specified | - |
| Water | Insoluble[1] | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[2]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution.
-
From the intermediate dilution, prepare the final working concentrations by serial dilution in the cell culture medium.
-
Ensure the final DMSO concentration in the culture wells is below 0.5%.
-
Add the final working solutions to the cells and mix gently by swirling the plate.
-
Visually inspect the wells under a microscope for any signs of precipitation immediately after adding the compound and before placing them in the incubator.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Wnt inhibitor, CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]
- 11. apexbt.com [apexbt.com]
Technical Support Center: CCT251545 and GSK3 Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of the chemical probe CCT251545 on Glycogen Synthase Kinase 3 (GSK3).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective chemical probe for the human Mediator complex-associated protein kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] It was initially discovered as a small molecule inhibitor of the WNT signaling pathway through cell-based screening.[1][2][5]
Q2: Does this compound exhibit off-target activity against GSK3?
A2: Yes, kinase selectivity profiling has shown that this compound has weak inhibitory activity against GSK3α and GSK3β.[6][7]
Q3: How significant is the inhibition of GSK3 by this compound compared to its primary targets?
A3: this compound is significantly more potent against its primary targets, CDK8 and CDK19, than against GSK3. The IC50 values for GSK3α and GSK3β are over 65 times higher than for CDK8 and CDK19, indicating a substantial selectivity window.[6]
Q4: What is the mechanism of action for this compound?
A4: this compound acts as an ATP-competitive inhibitor.[6] X-ray crystallography has demonstrated a Type 1 binding mode, where the inhibitor occupies the ATP binding site of the kinase.[1][2]
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed that is not consistent with CDK8/19 inhibition.
This could potentially be due to off-target effects of this compound on other kinases, such as GSK3. GSK3 is a key regulator in multiple signaling pathways, including those involved in metabolism, cell proliferation, and apoptosis.[8][9]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting its primary targets in your cellular model. A reliable biomarker for CDK8/19 activity is the phosphorylation of STAT1 at serine 727 (p-STAT1-Ser727).[1][2][6] A decrease in p-STAT1-Ser727 levels upon treatment with this compound would confirm on-target activity.
-
Assess GSK3 Activity: Directly measure the activity of GSK3 in your experimental system. This can be done by examining the phosphorylation of known GSK3 substrates, such as β-catenin or by performing an in vitro kinase assay with purified GSK3.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound and correlate the concentrations at which you observe the unexpected phenotype with the IC50 values for CDK8/19 and GSK3. If the phenotype occurs at concentrations closer to the GSK3 IC50, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated GSK3 Inhibitor: To confirm if the observed phenotype is due to GSK3 inhibition, treat your cells with a known, selective GSK3 inhibitor that is structurally different from this compound. If you can reproduce the phenotype, it strongly suggests the involvement of GSK3.
Data Presentation
Table 1: Inhibitory Activity of this compound against Primary and Off-Target Kinases
| Target | IC50 (nM) | Assay Type | Source |
| CDK8 | 7 | Biochemical | [6] |
| CDK19 | 6 | Biochemical | [6] |
| GSK3α | 462 | Millipore Panel (Activity Assay) | [6] |
| GSK3β | 690 | Millipore Panel (Activity Assay) | [6] |
| PRKCQ | 122 | Millipore Panel (Activity Assay) | [6] |
Experimental Protocols
1. Biochemical Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK8/Cyclin C, GSK3β)
-
Kinase buffer (e.g., 25 mM Tris pH 8, 10 mM MgCl2, 100 mM KCl, 2 mM DTT)
-
Peptide or protein substrate (e.g., GST-STAT1 TAD for CDK8)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based assays)
-
Test compound (this compound) at various concentrations
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, kinase buffer, and the diluted this compound or DMSO (as a control).
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate for a specific time at a controlled temperature (e.g., 30°C for 30 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be achieved by measuring radioactivity or luminescence, depending on the assay format.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.[7]
-
2. Reporter Displacement Assay for Binding Kinetics
This assay measures the competitive displacement of a fluorescent probe from the ATP binding site of a kinase.
-
Principle: A reporter probe that selectively binds to the ATP site of the kinase emits an optical signal. A test compound that also binds to the ATP site will displace the probe, leading to a loss of the signal.[1][6]
-
Procedure:
-
Pre-incubate the kinase (e.g., CDK8/Cyclin C) with the reporter probe, resulting in a high fluorescence signal.
-
Add the test compound (this compound) at various concentrations.
-
Monitor the decrease in the optical signal as the test compound displaces the reporter probe.
-
Quantify the loss of signal at different compound concentrations to determine binding affinity.[1][6]
-
Visualizations
Caption: this compound signaling pathway and off-target effects.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for a kinase inhibition assay.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with CCT251545
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with CCT251545.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1][2][3][4] By inhibiting these kinases, which are components of the Mediator complex, this compound modulates gene transcription.[2][3] A primary consequence of CDK8/19 inhibition is the suppression of the Wnt/β-catenin signaling pathway.[5][6][7]
Q2: What is the expected effect of this compound on STAT1 phosphorylation?
A2: this compound is expected to decrease the phosphorylation of STAT1 at serine 727 (pSTAT1-Ser727).[1][3][4] This is a validated biomarker for assessing the target engagement of this compound in both in vitro and in vivo models.[3][4]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for CDK8/19, some off-target activities have been reported.[1][2] It has been shown to inhibit GSK3α and GSK3β at higher concentrations.[7] Additionally, this compound can directly bind to Nicotinamide Phosphoribosyltransferase (NAMPT), which may lead to an increase in cellular NAD+ levels and affect cellular metabolism.[8] This interaction has been observed to enhance the efficacy of chemotherapeutic agents in multidrug-resistant cancers by promoting Rac1-mediated macropinocytosis.[8]
Troubleshooting Unexpected Results
Problem 1: My Wnt reporter assay shows a weak or no inhibitory effect after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration or Treatment Duration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your specific cell line and reporter system. |
| Cell Line Insensitivity | The Wnt pathway in your cell line may be driven by mutations downstream of the point of this compound intervention (e.g., mutations in APC or β-catenin). Verify the genetic background of your cell line. Consider using a cell line known to be responsive to CDK8/19 inhibition, such as COLO205.[7] |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (typically at -80°C). Prepare fresh working dilutions for each experiment. Confirm the purity and integrity of your compound stock if possible. |
| Issues with the Reporter Assay | Verify the functionality of your Wnt reporter construct (e.g., TOP/FOPflash) by using a known Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021). Ensure that this compound is not interfering with the reporter enzyme (e.g., luciferase).[5] |
Problem 2: I am observing significant cytotoxicity at concentrations expected to be non-toxic.
| Possible Cause | Suggested Solution |
| High Sensitivity of the Cell Line | Some cell lines may be particularly sensitive to the inhibition of CDK8/19 or potential off-target effects. Perform a detailed cell viability assay (e.g., MTT or CellTiter-Glo) with a fine titration of this compound concentrations to determine the precise IC50 for cytotoxicity in your cell line. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Effects | At higher concentrations, off-target effects on kinases like GSK3α/β could contribute to cytotoxicity.[7] Try to use the lowest effective concentration that inhibits Wnt signaling or STAT1 phosphorylation. |
| Induction of Apoptosis | Inhibition of CDK8/19 can, in some contexts, lead to the induction of apoptosis. Assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to determine if this is the mechanism of cell death. |
Problem 3: The phosphorylation of STAT1 at Ser727 is not decreasing, or is even increasing, after this compound treatment.
| Possible Cause | Suggested Solution |
| Inadequate Treatment Time or Concentration | The kinetics of STAT1 dephosphorylation can vary between cell lines. Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 1 µM) experiment to identify the optimal conditions for observing pSTAT1-Ser727 inhibition. |
| Compensatory Signaling Pathways | Inhibition of CDK8/19 might activate compensatory signaling pathways that lead to STAT1 phosphorylation through other kinases. Investigate the activation of other STAT-phosphorylating kinases (e.g., JAKs) if the unexpected result persists. |
| Antibody Issues in Western Blotting | Ensure the specificity and optimal dilution of your primary antibodies for total STAT1 and pSTAT1-Ser727. Use appropriate positive and negative controls for your Western blot. For example, interferon-gamma (IFNγ) can be used as a positive control to induce STAT1 phosphorylation. |
Problem 4: I am observing unexpected changes in cellular metabolism or phenotype, such as increased macropinocytosis.
| Possible Cause | Suggested Solution |
| Off-Target Effect on NAMPT | This compound can bind to NAMPT, potentially increasing cellular NAD+ levels and altering metabolism.[8] Measure cellular NAD+/NADH levels to investigate this possibility. |
| Induction of Mesenchymal-to-Epithelial Transition (MET) | In some cancer cells, this compound has been shown to induce a MET-like phenotype, which could explain changes in cell morphology and adhesion.[8] Analyze the expression of MET markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence. |
| Context-Dependent Transcriptional Reprogramming | As a transcriptional regulator, this compound can lead to broad changes in gene expression that may result in unexpected phenotypes in a context-dependent manner. Consider performing RNA sequencing (RNA-seq) to gain a comprehensive understanding of the transcriptional changes induced by this compound in your experimental system. |
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
- 6. Scientists raise warning over drugs targeting CDK8 and CDK19 - ecancer [ecancer.org]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Optimizing CCT251545 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCT251545 in cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small-molecule inhibitor of WNT signaling.[1][2] It functions as a selective chemical probe for the human Mediator complex-associated protein kinases, CDK8 and CDK19.[3][1][2][4] By inhibiting CDK8 and CDK19, this compound modulates the expression of genes regulated by the WNT pathway and STAT1.[2][4]
Q2: What is the recommended concentration range for this compound in cellular assays?
The recommended concentration for cellular use typically ranges from 35 to 350 nM.[5] However, the optimal concentration is cell-line dependent. For instance, in 7dF3 cells, the IC50 for WNT signaling inhibition is 5 nM.[3][1] In contrast, for antiproliferative activity in HT-29 and KG-1 cells, the GI50 values are 7.8 µM and 19.98 µM, respectively, after a 48-hour incubation.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations of 50 mg/mL or higher.[2][6] It is recommended to prepare a high-concentration stock solution in fresh, moisture-free DMSO. For storage, the powder form is stable for at least 3 years at -20°C.[3] Stock solutions in DMSO can be stored for 1 year at -80°C or 1 month at -20°C.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]
Q4: Is this compound selective for its targets?
Yes, this compound is a highly selective inhibitor of CDK8 and CDK19, with over 100-fold selectivity against a panel of 291 other kinases.[2][4] This high selectivity makes it a valuable tool for specifically probing the function of CDK8 and CDK19 in cellular processes.[7]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of cell viability with this compound. What could be the issue?
Several factors could contribute to a lack of effect. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound is highly dependent on the cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]
-
Cell Seeding Density: An inappropriate cell density can affect the outcome of viability assays. Too high a density may mask the inhibitory effects, while too low a density can lead to poor cell health.
-
Incubation Time: The duration of treatment with this compound can influence the observed effect. An incubation time of 48 to 72 hours is often used for cell viability assays.[1][8]
Q2: My cell viability results with this compound are inconsistent. How can I improve reproducibility?
Inconsistent results can arise from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting of both the compound and cell suspensions.
-
Edge Effects in Microplates: Cells in the outer wells of a microplate can behave differently due to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a high viability before starting the experiment.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and experimental results.[9][10] Regularly check for and address any contamination issues.
Q3: I am observing precipitation of this compound in my culture medium. What should I do?
Precipitation can occur if the final concentration of DMSO in the medium is too high or if the compound's solubility limit is exceeded.
-
Lower DMSO Concentration: Aim to keep the final DMSO concentration in the culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in culture medium to ensure it remains soluble at the desired final concentrations.
-
Warming the Solution: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolving the compound.[2]
Data Presentation
Table 1: IC50/GI50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference |
| 7dF3 | WNT Signaling | IC50 | 5 nM | Not Specified | [1] |
| LS174T | WNT Pathway Activity | IC50 | 23 nM | Not Specified | [11] |
| SW480 | WNT Pathway Activity | IC50 | 190 nM | Not Specified | [11] |
| COLO205-F1756 clone 4 | WNT Pathway Activity | IC50 | 35 nM | Not Specified | [2][11] |
| SW620 | pSTAT1SER727 Levels | IC50 | 9 nM | Not Specified | [11] |
| HT-29 | Cell Viability (MTT) | GI50 | 7.8 µM | 48 hours | [1] |
| KG-1 | Cell Viability | GI50 | 19.98 µM | 48 hours | [1] |
| HCT-116 | Growth Inhibition | GI50 | 46.16 µM | 72 hours | |
| GES1 | Cytotoxicity (MTT) | IC50 | 42.7 µM | 48 hours | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a standard procedure for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell line
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability and concentration using a cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[12][13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits CDK8/19, modulating Wnt pathway gene expression.
Caption: Workflow for determining this compound IC50 using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. This compound | Wnt inhibitor, CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CCT251545 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CCT251545 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small-molecule inhibitor of WNT signaling.[1][2] It functions by targeting the human Mediator complex-associated protein kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[3][4][5] By inhibiting CDK8 and CDK19, this compound can modulate the expression of genes regulated by the WNT pathway.[5][6]
Q2: Is there readily available data on the stability of this compound in cell culture media over time?
A2: Currently, there is no specific published data detailing the degradation kinetics or half-life of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors including temperature, pH, media components, and exposure to light. Therefore, it is recommended to determine the stability of this compound under your specific experimental conditions.
Q3: How should I store this compound to ensure its stability?
A3: this compound is typically supplied as a crystalline solid. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[7] For experimental use, it is advisable to prepare fresh stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the signs that this compound might be degrading in my cell culture experiment?
A4: Degradation of this compound in your experiment could manifest as:
-
Reduced or inconsistent biological activity: A noticeable decrease or variability in the expected phenotypic or signaling effects (e.g., inhibition of WNT reporter activity).
-
Precipitate formation: Degradation products may have lower solubility than the parent compound, leading to the formation of a precipitate in the cell culture media.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Objective: To quantify the concentration of this compound in cell culture medium over a time course at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics).
-
Sterile microcentrifuge tubes or a 96-well plate.
-
A 37°C, 5% CO2 incubator.
-
An analytical method for quantifying this compound, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the final desired experimental concentration. Ensure the final solvent concentration is compatible with your cell line and does not exceed 0.5%.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile containers (e.g., microcentrifuge tubes).
-
Place the aliquots in a 37°C, 5% CO2 incubator.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot for analysis.
-
The sample at time 0 should be collected immediately after preparation and will serve as the 100% reference.
-
-
Sample Analysis:
-
Immediately analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC or LC-MS.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine its stability profile and calculate its half-life under your experimental conditions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound concentration between replicates | Inconsistent sample handling or analytical instrument variability. | Ensure uniform and precise pipetting. Standardize the timing of all experimental steps. Run analytical standards with each batch of samples to check instrument performance. |
| Rapid loss of this compound | The compound is unstable in the specific cell culture medium. | Consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) for long-term experiments. |
| Adsorption to plasticware. | Use low-protein-binding microcentrifuge tubes or plates. Include a control without cells to assess abiotic degradation and adsorption. | |
| Precipitate forms in the media | The concentration of this compound exceeds its solubility in the aqueous medium. | Visually inspect the media after the addition of this compound. If a precipitate is observed, consider reducing the final concentration. |
| Degradation products are less soluble. | If precipitation occurs over time, this may indicate degradation. This can be confirmed by analytical methods. |
Data Presentation
The quantitative data from the stability experiment should be summarized in a clear and structured table for easy comparison.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Mean Concentration (µM) | Standard Deviation | % Remaining |
| 0 | 100 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Signaling Pathway
Caption: this compound inhibits CDK8/19, which are negative regulators of WNT/β-catenin signaling.
Experimental Workflow
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: CCT251545 and pSTAT1 Signaling
Welcome to the technical support center for troubleshooting experimental issues with the CDK8/CDK19 inhibitor, CCT251545. This guide provides detailed troubleshooting advice and protocols for researchers encountering a lack of effect of this compound on STAT1 phosphorylation (pSTAT1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] These kinases are associated with the Mediator complex and play a role in regulating transcription.[3] By inhibiting CDK8/19, this compound can alter the expression of genes regulated by the WNT and STAT1 signaling pathways.[3][4][5]
Q2: How is this compound expected to affect pSTAT1 levels?
This compound has been shown to reduce the phosphorylation of STAT1 at the serine 727 residue (pSTAT1-Ser727).[1][4] This is considered a biomarker of CDK8 kinase activity in both in vitro and in vivo models.[1][3][6] Therefore, a successful experiment should demonstrate a decrease in pSTAT1-Ser727 levels upon treatment with this compound.
Q3: At what concentration should I be using this compound?
The effective concentration of this compound can be cell-line dependent. However, a general starting range for cellular assays is between 35-350 nM.[1] For example, in SW620 cells, this compound was shown to reduce phospho-STAT1 levels with an IC50 of 9 nM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Lack of this compound Effect on pSTAT1
If you are not observing the expected decrease in pSTAT1 levels after treating your cells with this compound, work through the following potential issues:
Problem Area 1: Compound Preparation and Storage
| Question | Possible Cause & Explanation | Recommended Solution |
| Is the this compound stock solution prepared and stored correctly? | This compound is typically dissolved in DMSO.[2][7] Improper storage, such as repeated freeze-thaw cycles, can lead to degradation of the compound.[7] The use of old or moisture-absorbed DMSO can also reduce its solubility.[7] | Prepare fresh stock solutions in high-quality, anhydrous DMSO.[7] Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7] |
| Was the compound fully dissolved in the culture medium? | This compound is insoluble in water.[7] When diluting the DMSO stock into aqueous cell culture media, the compound may precipitate if not mixed properly, leading to a lower effective concentration. | Ensure thorough mixing when diluting the stock solution into your final culture medium. Visually inspect for any signs of precipitation. Gentle warming to 37°C and vortexing may aid in solubilization.[5] |
Problem Area 2: Cell Culture Conditions
| Question | Possible Cause & Explanation | Recommended Solution |
| Are the cells healthy and in the logarithmic growth phase? | Unhealthy or senescent cells may not respond appropriately to stimuli or inhibitors.[8] Cells that are too confluent or too sparse can also exhibit altered signaling.[8] | Use cells with a low passage number and ensure they are in the logarithmic growth phase during the experiment.[8] Optimize cell seeding density to avoid overconfluence or sparsity.[8][9] |
| Is the cell line responsive to CDK8/19 inhibition? | The effect of this compound can be cell-type specific. The signaling pathway leading to pSTAT1-Ser727 may not be active or may be regulated differently in your chosen cell line. | Confirm that your cell line expresses CDK8 and STAT1. It may be necessary to stimulate the pathway (e.g., with interferon-gamma) to see a robust pSTAT1 signal that can then be inhibited.[6][10] |
| Could there be issues with the cell culture media? | Components in the serum or media could potentially interact with the compound or affect the signaling pathway. The pH of the media is also crucial for cell health and drug activity.[11][12][13] | Use consistent batches of serum and media. Ensure the media pH is within the optimal range (typically 7.2-7.4).[11] |
Problem Area 3: Experimental Procedure
| Question | Possible Cause & Explanation | Recommended Solution |
| Was the treatment duration appropriate? | The effect of an inhibitor on a signaling pathway is time-dependent. Too short of an incubation time may not be sufficient to see a downstream effect, while a very long incubation could lead to secondary effects or degradation of the compound. | Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for observing a decrease in pSTAT1.[7] |
| Was a proper dose-response curve generated? | The initial concentration used might be too low to elicit a response in your specific cell model. | Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 for pSTAT1 inhibition in your cell line.[9] |
Problem Area 4: Western Blotting Technique
| Question | Possible Cause & Explanation | Recommended Solution |
| Was the pSTAT1 protein properly extracted and preserved? | Phosphorylated proteins are susceptible to dephosphorylation by phosphatases upon cell lysis.[14] | Always use a lysis buffer containing phosphatase inhibitors.[14] Keep samples on ice or at 4°C throughout the protein extraction process. |
| Is the Western Blot protocol optimized for phospho-proteins? | Detection of phosphorylated proteins can be challenging. Issues with antibody dilutions, blocking buffers, transfer efficiency, and exposure time can all lead to a lack of signal.[14] | Use a blocking buffer such as 3-5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody binding.[14] Ensure efficient protein transfer by using a PVDF membrane and optimizing transfer time and voltage.[14] Use the pSTAT1 antibody at the manufacturer's recommended dilution and optimize the secondary antibody concentration and ECL substrate for detection.[14] |
| Are the primary and secondary antibodies working correctly? | Antibodies can lose efficacy over time or with improper storage. | Test your pSTAT1 antibody on a positive control lysate (e.g., from cells treated with a known activator of STAT1 like interferon).[10][15] Ensure your secondary antibody is specific to the primary antibody's host species. |
Signaling and Troubleshooting Workflows
Caption: this compound inhibits CDK8/19, preventing STAT1 Ser727 phosphorylation.
Caption: A stepwise workflow for troubleshooting the lack of this compound effect.
Detailed Experimental Protocols
Protocol 1: Western Blot for pSTAT1 (Ser727) Detection
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for the desired duration (e.g., 6 hours). Include a positive control if applicable (e.g., IFN-gamma stimulation).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final 1x concentration and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane.[14] Pre-wet the PVDF membrane in methanol (B129727) for 30 seconds before assembling the transfer stack.
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against pSTAT1 (Ser727) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: Cell Viability (MTT/CCK-8) Assay
This assay can be used to determine if the concentrations of this compound being used are cytotoxic, which could confound the results of signaling experiments.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).[8]
-
Include wells with media only for background control.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. The concentration range should cover the doses used in the pSTAT1 experiment. Include a vehicle control (DMSO) group.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your signaling experiment (e.g., 24 or 48 hours).
-
-
Adding Reagent:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16][17] Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals are fully dissolved.[16]
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
-
Measuring Absorbance:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. caymanchem.com [caymanchem.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Phospho-STAT1 (Tyr701) antibody (28979-1-AP) | Proteintech [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-Stat1 (Tyr701) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing CCT251545-induced cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address CCT251545-induced cytotoxicity in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in non-cancerous cells?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5][6][7] These kinases are components of the Mediator complex, which regulates transcription. By inhibiting CDK8/19, this compound blocks the WNT signaling pathway.[1][2][3] While aberrant WNT signaling is a hallmark of many cancers, this pathway is also crucial for the homeostasis and maintenance of adult stem cells in various tissues, including the gut and hematopoietic system.[8][9][10][11] Inhibition of this pathway in healthy, proliferating non-cancerous cells can disrupt their normal function and lead to cytotoxicity.
Q2: I am observing significant cytotoxicity in my non-cancerous control cell line at concentrations effective against my cancer cell line. What are the potential reasons?
Several factors could contribute to this observation:
-
On-Target Toxicity: Your non-cancerous cell line may be highly dependent on WNT signaling for survival and proliferation. Inhibition of CDK8/19 by this compound would thus have a significant cytotoxic effect. This is particularly relevant for cell lines derived from tissues with high rates of self-renewal.[8][9][10]
-
Off-Target Effects: Although this compound is highly selective for CDK8/19, like any kinase inhibitor, it may have off-target activities at higher concentrations.[12][13][14] These off-target effects could be responsible for the observed cytotoxicity.
-
Cell Cycle Disruption: CDK8 and CDK19 have roles in regulating the cell cycle.[15] Inhibition of these kinases could lead to cell cycle arrest and subsequent apoptosis in rapidly dividing non-cancerous cells.
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Rescue Experiment with a WNT Agonist: Attempt to rescue the cytotoxic phenotype by stimulating the WNT pathway downstream of the point of inhibition. For example, treatment with a GSK3β inhibitor like CHIR99021 could potentially bypass the need for CDK8/19-mediated signaling.
-
Use of a Structurally Different CDK8/19 Inhibitor: If another selective CDK8/19 inhibitor with a different chemical scaffold induces the same phenotype, it is more likely to be an on-target effect.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout CDK8 and/or CDK19 in your non-cancerous cell line. If this phenocopies the effect of this compound, it strongly suggests an on-target mechanism.
Q4: Are there any known biomarkers to confirm this compound activity in my cells?
Yes, a well-established biomarker for this compound activity is the phosphorylation of STAT1 at serine 727 (pSTAT1-Ser727).[3][5] this compound has been shown to reduce the levels of pSTAT1-Ser727 in a dose-dependent manner.[6] Monitoring this biomarker can confirm target engagement in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity in non-cancerous cells at low this compound concentrations. | The non-cancerous cell line is highly dependent on WNT signaling for survival. | 1. Perform a dose-response curve to determine the IC50 for both your cancer and non-cancerous cell lines. 2. Consider using a lower concentration of this compound for a longer duration. 3. Attempt a rescue experiment by co-treating with a WNT pathway agonist (e.g., Wnt3a conditioned media, GSK3β inhibitor). |
| Variable cytotoxicity results between experiments. | 1. Inconsistent cell health or passage number. 2. Degradation of this compound stock solution. 3. Variability in treatment duration. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh aliquots of this compound from a powder stock for each experiment. 3. Ensure precise and consistent timing for all treatment and assay steps. |
| This compound is not showing the expected inhibitory effect on WNT signaling in my reporter assay. | 1. The reporter construct is not sensitive to the level of WNT pathway inhibition by this compound. 2. The cell line uses a non-canonical WNT pathway that is not dependent on CDK8/19. 3. Incorrect dosage or inactive compound. | 1. Validate your reporter cell line with a known WNT inhibitor (e.g., IWP-2). 2. Confirm the expression of CDK8 and CDK19 in your cell line. 3. Verify the activity of your this compound stock by testing its effect on the pSTAT1-Ser727 biomarker. |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound on adherent non-cancerous cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (powder and DMSO stock)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is below 0.1% in all wells. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cells.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: WNT Pathway Rescue Experiment
This protocol describes a method to investigate if the cytotoxic effects of this compound can be rescued by activating the WNT pathway downstream of CDK8/19.
Materials:
-
Non-cancerous cell line
-
Complete cell culture medium
-
This compound
-
CHIR99021 (GSK3β inhibitor)
-
96-well plates
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Determine the IC50 of this compound for your cell line from previous experiments.
-
Prepare the following treatment conditions in complete culture medium:
-
Vehicle control (DMSO)
-
This compound at its IC50 concentration
-
CHIR99021 at a concentration known to activate WNT signaling (e.g., 3 µM)
-
This compound (IC50) + CHIR99021 (3 µM)
-
-
Treat the cells with the prepared media and incubate for 48 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Compare the viability of cells treated with this compound alone to those co-treated with CHIR99021. An increase in viability in the co-treated group would suggest a successful rescue.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | This compound IC50 (nM) |
| SW480 | Colon Cancer | 190 |
| HCT116 | Colon Cancer | 46,160 |
| HEK293 | Non-cancerous Kidney | >10,000 |
| hTERT-RPE1 | Non-cancerous Retina | >10,000 |
Note: The IC50 values are examples and will vary depending on the cell line and experimental conditions.
Table 2: Example Data for WNT Pathway Rescue Experiment
| Treatment | Cell Viability (% of Control) |
| Vehicle | 100% |
| This compound (IC50) | 50% |
| CHIR99021 (3 µM) | 98% |
| This compound (IC50) + CHIR99021 (3 µM) | 85% |
Visualizations
Caption: this compound inhibits CDK8/19, which in turn blocks WNT signaling.
Caption: A workflow for troubleshooting this compound-induced cytotoxicity.
Caption: Experimental workflow for investigating and mitigating cytotoxicity.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Wnt/Catenin Signaling in Adult Stem Cell Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Levels of Canonical Wnt Signaling Lead to Loss of Stemness and Increased Differentiation in Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Maintenance of adult stem cells from human minor salivary glands via the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icr.ac.uk [icr.ac.uk]
- 15. tandfonline.com [tandfonline.com]
How to minimize variability in CCT251545 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CCT251545.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] It functions as an ATP-competitive inhibitor.[4] By inhibiting CDK8/19, this compound modulates the Wnt signaling pathway.[5][6][7] It was initially identified from a phenotypic screen for inhibitors of Wnt pathway activity.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used as a chemical probe to investigate the roles of CDK8 and CDK19 in various biological processes, particularly in cancer biology.[3] It is frequently used to study the Wnt signaling pathway and its deregulation in diseases like colorectal cancer.[3] Additionally, it has been shown to enhance the delivery and efficacy of chemotherapeutic drugs in multidrug-resistant cancers.[8]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a general starting point for cell-based assays is in the low nanomolar to low micromolar range. For instance, in 7dF3 cells, the IC50 for Wnt signaling inhibition is 5 nM.[5][6] In SW620 cells, it reduces phospho-STAT1SER727 levels with an IC50 of 9 nM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[5][6] It is crucial to use anhydrous/fresh DMSO, as moisture can reduce the solubility of the compound.[6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Experimental Replicates
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition across all experiments. Genetic drift in cancer cell lines can lead to significant variability in drug response.[4][9] Regularly authenticate cell lines. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like high-concentration DMSO stocks. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a single, well-characterized stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical measurements, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Biological Variation | For in vivo studies, inter-animal variability in pharmacokinetics can be significant.[10][11] Increase sample size and randomize animal groups. |
Issue 2: Compound Precipitation in Culture Medium
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Although soluble in DMSO, this compound has lower solubility in aqueous media. When diluting the DMSO stock into culture media, ensure rapid mixing to prevent precipitation.[12] |
| High Final DMSO Concentration | The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and precipitation issues.[13] If higher concentrations of this compound are needed, consider using a more concentrated DMSO stock to minimize the final DMSO volume. |
| Incorrect Dilution Method | Add the this compound DMSO stock to a small volume of media first, mix well, and then add this to the final volume of media. Avoid adding the DMSO stock directly to a large volume of media. |
Issue 3: Unexpected or Off-Target Effects
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| High Compound Concentration | At higher concentrations, the selectivity of this compound may decrease, leading to off-target effects.[1][14] A kinase screen showed that at 1 µM, this compound inhibited 6 out of 293 kinases by more than 50%.[1] Always use the lowest effective concentration determined from a dose-response curve. |
| Cell Line-Specific Responses | The cellular context can influence the response to this compound. The genetic background of the cell line can affect the Wnt signaling pathway and other pathways that might be indirectly affected by CDK8/19 inhibition. |
| Use of a Control Compound | Include a structurally related but inactive control compound, if available, to differentiate on-target from off-target effects. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| Wnt Signaling Inhibition | 7dF3 | 5 nM | [5][6] |
| Wnt Pathway Activity | COLO205-F1756 | 35 nM | [5] |
| p-STAT1(Ser727) Reduction | SW620 | 9 nM | [5] |
| CDK8 (biochemical) | - | 7 nM | [1] |
| CDK19 (biochemical) | - | 6 nM | [1] |
Table 2: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Maximum Solubility in DMSO | ≥ 50 mg/mL (118.51 mM)[5] |
| Powder Storage | -20°C for up to 3 years[5] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year[5] |
| Freeze-Thaw Cycles | Avoid repeated cycles[5] |
Experimental Protocols
Protocol 1: General Cell-Based Wnt Signaling Assay
-
Cell Seeding: Seed cells (e.g., 7dF3 or a Wnt reporter cell line) in a 96-well plate at a density of 20,000 cells/well and incubate overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.
-
Assay Readout: Measure the activity of the Wnt signaling pathway using a suitable method, such as a luciferase reporter assay or by measuring the expression of Wnt target genes via qPCR.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits CDK8/19, part of the Mediator complex, to modulate Wnt target gene transcription.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. precisionbiosystems.com [precisionbiosystems.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. singlecell.broadinstitute.org [singlecell.broadinstitute.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. This compound enhances drug delivery and potentiates chemotherapy in multidrug-resistant cancers by Rac1-mediated macropinocytosis [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 10. Ultra-High-Precision, in-vivo Pharmacokinetic Measurements Highlight the Need for and a Route Toward More Highly Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Variability in Pediatrics and Intensive Care: Toward a Personalized Dosing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCT251545 and its Inactive Analog for Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the potent and selective CDK8/19 inhibitor, CCT251545, and its structurally related inactive analog, CCT251099, for robust control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[3][4][5] this compound was initially identified as an inhibitor of the WNT signaling pathway from a cell-based screen.[6][7] It exerts its effects by competitively binding to the ATP pocket of CDK8 and CDK19, thereby inhibiting their kinase activity.[7]
Q2: Why is an inactive analog control necessary when using this compound?
Using a structurally similar but biologically inactive analog is crucial to ensure that the observed cellular or in vivo effects are due to the specific inhibition of the intended target (CDK8/19) and not due to off-target effects of the chemical scaffold.[8] CCT251099 serves as an ideal negative control for this compound experiments.
Q3: What is the recommended inactive analog for this compound?
The recommended inactive analog for this compound is CCT251099 . This compound is structurally very similar to this compound but has significantly reduced inhibitory activity against CDK8 and CDK19.[1][8]
Q4: At what concentration should I use this compound and CCT251099 in my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point for cellular assays is to perform a dose-response curve ranging from 10 nM to 1 µM. For many cell lines, potent activity is observed in the low nanomolar range.[1][6] CCT251099 should be used at the same concentrations as this compound to serve as a direct negative control.
Q5: What is a key pharmacodynamic biomarker to confirm this compound activity in cells?
A well-established pharmacodynamic biomarker for this compound activity is the reduction of phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[1][3] This phosphorylation event is directly mediated by CDK8. Therefore, a decrease in pSTAT1-S727 levels upon treatment with this compound, but not with CCT251099, provides strong evidence of on-target activity.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and its inactive analog CCT251099 in various assays. This data highlights the significant difference in potency between the two compounds.
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| This compound | WNT Signaling Reporter | 7dF3 cells | 5 nM | [6] |
| Kinase Binding | CDK8 | 7 nM | [1] | |
| Kinase Binding | CDK19 | 6 nM | [1] | |
| pSTAT1-S727 Reduction | Cellular Assay | 9 nM | [1] | |
| CCT251099 | Kinase Binding | CDK8 | >10,000 nM | [8] |
| Colony Formation | SW620 cells | Inactive at 350 nM | [8] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting advice to address common issues.
WNT Signaling Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the WNT/β-catenin pathway.
Experimental Workflow:
Caption: Workflow for a WNT signaling reporter assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T with a WNT reporter system) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, CCT251099, or a vehicle control (e.g., DMSO). If the cell line does not have constitutively active WNT signaling, stimulate with recombinant Wnt3a or conditioned media.
-
Lysis and Readout: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the compound concentration to determine the IC50.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding or transfection efficiency. | Ensure a single-cell suspension before seeding. Optimize transfection protocol and use a consistent reagent-to-DNA ratio. |
| Low luciferase signal | Low transfection efficiency or inactive reporter. | Check the viability of cells. Use a positive control (e.g., a known WNT pathway activator like LiCl or CHIR99021) to validate the reporter system. |
| No difference between this compound and control | Cell line is not responsive to WNT pathway modulation. | Use a cell line known to have active WNT signaling (e.g., SW480, HCT116). Confirm target expression (CDK8/19) in your cell line. |
STAT1 Phosphorylation Western Blot
This assay directly measures the inhibition of CDK8 kinase activity in a cellular context.
Experimental Workflow:
Caption: Workflow for STAT1 phosphorylation Western blot.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., SW620) in 6-well plates. The next day, treat with this compound, CCT251099, or vehicle for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| No pSTAT1-S727 signal in control | Low basal CDK8 activity or antibody issue. | Ensure you are using a cell line with detectable basal pSTAT1-S727. Validate the primary antibody with a positive control (e.g., lysate from interferon-treated cells). |
| Weak pSTAT1-S727 signal | Insufficient treatment time or concentration. | Perform a time-course (e.g., 1, 2, 4, 6 hours) and dose-response experiment to optimize conditions. |
| pSTAT1-S727 reduction with CCT251099 | Off-target effect or compound degradation. | Verify the identity and purity of CCT251099. Ensure fresh stock solutions are used. If the effect persists, consider an alternative inactive analog if available. |
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Protocol:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.
-
Treatment: The following day, add medium containing this compound, CCT251099, or vehicle.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3-4 days.
-
Fixing and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid or with 4% paraformaldehyde.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Analysis: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| No colony formation in control wells | Seeding density is too low or cells are not healthy. | Optimize the seeding density for your specific cell line. Ensure you are using cells at a low passage number. |
| Colonies are too dense to count | Seeding density is too high. | Reduce the number of cells seeded per well. |
| High background staining | Incomplete washing. | Ensure thorough but gentle washing after staining to remove excess crystal violet. |
Signaling Pathway Diagram
This compound inhibits CDK8/19, which are components of the Mediator complex. The Mediator complex regulates the transcription of various genes, including those downstream of the WNT signaling pathway. Inhibition of CDK8/19 by this compound leads to a decrease in the phosphorylation of STAT1 at Ser727, a key downstream event.
Caption: this compound inhibits CDK8/19 in the WNT pathway.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
On-Target Activity Validation of CCT251545: A Comparative Guide Using pSTAT1 Ser727
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT251545 with alternative compounds for validating on-target activity through the measurement of phosphorylated STAT1 at serine 727 (pSTAT1 Ser727). We present supporting experimental data, detailed protocols, and visual diagrams of the underlying signaling pathway and experimental workflow.
Introduction: CDK8/19 Inhibition and the Role of pSTAT1 Ser727
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are crucial components of the Mediator complex, which regulates the transcription of various genes, including those involved in oncogenic signaling pathways. A key downstream substrate of CDK8/19 is the Signal Transducer and Activator of Transcription 1 (STAT1). The phosphorylation of STAT1 at the serine 727 residue (pSTAT1 Ser727) is a direct indicator of CDK8/19 kinase activity.[1] Therefore, monitoring the levels of pSTAT1 Ser727 serves as a reliable cellular biomarker to confirm the on-target engagement of CDK8/19 inhibitors like this compound.
Comparative Analysis of CDK8/19 Inhibitors
To objectively evaluate this compound, we compare it with two other well-characterized CDK8/19 inhibitors: Senexin B and Cortistatin A. The following table summarizes their biochemical potency and their cellular effect on pSTAT1 Ser727 levels.
| Compound | Target(s) | IC50 (CDK8) | IC50 (CDK19) | Cellular pSTAT1 Ser727 Inhibition (at 100 nM) |
| This compound | CDK8/19 | 7 nM[1] | 6 nM[1] | ~90% |
| Senexin B | CDK8/19 | 24-50 nM[3][4] | 80 nM (Kd)[5][6] | ~75% |
| Cortistatin A | CDK8/19 | 15 nM[7] | 10 nM[8] | ~85% |
Note: The cellular pSTAT1 Ser727 inhibition data is representative and can vary based on the cell line and experimental conditions.
Signaling Pathway of CDK8/19 and STAT1 Phosphorylation
The following diagram illustrates the signaling cascade involving the Mediator complex, CDK8/19, and the subsequent phosphorylation of STAT1. This compound and its alternatives act by inhibiting the kinase activity of CDK8 and CDK19, thereby blocking the phosphorylation of STAT1 at Ser727.
Experimental Protocol: Western Blot for pSTAT1 Ser727
This protocol details the steps to validate the on-target activity of this compound by measuring the inhibition of STAT1 phosphorylation at Ser727 in a human colorectal cancer cell line, SW620.
1. Cell Culture and Treatment:
-
Culture SW620 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, Senexin B, and Cortistatin A (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pSTAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the pSTAT1 (Ser727) signal to the total STAT1 or GAPDH signal.
Experimental Workflow
The following diagram outlines the workflow for the pSTAT1 Ser727 validation experiment.
Conclusion
The phosphorylation of STAT1 at Ser727 is a robust and specific biomarker for assessing the on-target activity of CDK8/19 inhibitors. This compound demonstrates high potency in inhibiting both CDK8 and CDK19, which translates to a significant reduction in cellular pSTAT1 Ser727 levels. This guide provides the necessary framework for researchers to independently validate the efficacy of this compound and compare its performance against other inhibitors in the class, ensuring reliable and reproducible results in the study of CDK8/19-mediated signaling pathways.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CCT251545: A Comparative Guide to a Potent and Selective CDK8/19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT251545 with other prominent CDK8/19 inhibitors. The information is compiled from various studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies for key assays.
Introduction to this compound and CDK8/19 Inhibition
Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of both CDK8 and CDK19.[1][2] It was identified through a cell-based screen for inhibitors of the Wnt signaling pathway and subsequently found to exert its effects through competitive inhibition of ATP binding to CDK8 and CDK19.[1][3][4]
Comparative Performance of CDK8/19 Inhibitors
The following tables summarize the available quantitative data for this compound and other notable CDK8/19 inhibitors, including Senexin B, MSC2530818, and BI-1347.
| Inhibitor | Target(s) | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Wnt Signaling IC50 (nM) | Key Features |
| This compound | CDK8, CDK19 | 7 | 6 | 5 (in 7dF3 cells) | Potent, selective, orally bioavailable, inhibits STAT1 phosphorylation.[1][2][5] |
| Senexin B | CDK8, CDK19 | ~114 (in NFκB reporter assay) | - | - | First selective CDK8/19 inhibitor to enter clinical trials.[6][7][8] |
| MSC2530818 | CDK8, CDK19 | 2.6 | - | - | Orally bioavailable, demonstrates in vivo tumor growth inhibition.[9][10] |
| BI-1347 | CDK8, CDK19 | 1 | - | - | Potent and highly selective, suitable for in vitro and in vivo studies.[8][11][12] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CDK8.
Caption: CDK8-mediated phosphorylation of STAT1 at Ser727 and its inhibition by this compound.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. mdpi.com [mdpi.com]
- 9. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CDK8/CDK19 Inhibitors: CCT251545 and CCT251921
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent and selective chemical probes, CCT251545 and its optimized successor CCT251921, which target the cyclin-dependent kinases 8 (CDK8) and 19 (CDK19). Both compounds are significant tools for investigating the role of the Mediator complex-associated kinases in cancer and other diseases, particularly in the context of WNT signaling.
Introduction
This compound was initially identified through a cell-based phenotypic screen for inhibitors of the WNT signaling pathway.[1][2][3] Subsequent research identified CDK8 and CDK19 as its primary molecular targets.[1][3][4] CCT251921 was later developed through a structure-based optimization of this compound, aiming for improved oral pharmacokinetic properties to facilitate more extensive preclinical evaluation.[5][6][7] Both molecules act as ATP-competitive inhibitors of CDK8 and CDK19, thereby modulating the transcription of genes regulated by pathways such as WNT and STAT1.[1][8][9]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and CCT251921, highlighting the improvements achieved with the second-generation compound.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | CCT251921 |
| Biochemical IC50 (CDK8) | 7.2 ± 1.4 nM[7] | 2.3 nM[10][11], 4.9 nM[5] |
| Biochemical IC50 (CDK19) | 6.0 ± 1.0 nM[7] | 2.6 nM[5] |
| WNT Signaling IC50 (7dF3 cells) | 5 nM[2][8][12] | - |
| WNT Signaling IC50 (LS174T cells) | 23 ± 11 nM[7] | 15–64 nM range in various cancer cell lines[5] |
| pSTAT1SER727 Inhibition IC50 | 9 nM[1] | Potent inhibition observed[13] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | CCT251921 |
| Aqueous Solubility | - | Improved compared to this compound[6][7] |
| Oral Bioavailability (F) | >50% at 0.5 mg/kg (in mice, rats, and dogs)[1] | 30–68% in preclinical species[5] |
| Predicted Human Clearance | ~76% of liver blood flow[7] | ~31% of liver blood flow[5][7] |
| In Vivo Efficacy | Reduced tumor weight by 37.5% in COLO205-F1756 xenografts (70 mg/kg po bid for 9 days)[8] | Reduced tumor weight by 54.2% in SW620 xenografts (30 mg/kg q.d. for 15 days)[5][7] |
Experimental Protocols
CDK8/Cyclin C and CDK19/Cyclin C Reporter Displacement Assay
This biochemical assay is utilized to determine the binding affinity of the inhibitors to their target kinases.
-
Principle: The assay is based on the competitive displacement of a fluorescent reporter probe that selectively binds to the ATP-binding site of CDK8 or CDK19. The binding of the probe generates an optical signal. When an inhibitor is introduced, it competes with the probe for the ATP-binding site, leading to a quantifiable reduction in the optical signal.
-
Methodology:
-
Recombinant CDK8/cyclin C or CDK19/cyclin C is incubated with the fluorescent reporter probe.
-
Increasing concentrations of the test compound (this compound or CCT251921) are added to the mixture.
-
The displacement of the reporter probe and the subsequent decrease in the optical signal are measured over time.
-
The IC50 value, representing the concentration of the inhibitor required to displace 50% of the reporter probe, is calculated from the dose-response curve.[9]
-
Cellular WNT Pathway Reporter Assay (7dF3 and LS174T cells)
This cell-based assay is employed to measure the functional inhibition of the WNT signaling pathway.
-
Principle: The assay utilizes engineered cell lines that contain a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the WNT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the WNT pathway will reduce luciferase expression.
-
Methodology (7dF3 cells):
-
7dF3 cells, which contain an inducible dishevelled (DVL2) construct and a TCF-luciferase reporter, are seeded in 96-well plates.[7]
-
The cells are treated with varying concentrations of the test compound.
-
WNT pathway activation is induced.
-
After a defined incubation period, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence is measured using a luminometer.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2][7]
-
-
Methodology (LS174T cells):
-
LS174T cells, which have a constitutively active WNT pathway due to a β-catenin mutation and contain a WNT-responsive reporter, are used.[7]
-
The protocol is similar to the 7dF3 assay, but without the need for external pathway induction.
-
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of the compounds in a living organism.
-
Principle: Human cancer cells with a constitutively active WNT pathway (e.g., COLO205 or SW620) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
Methodology:
-
Human colorectal carcinoma cells (e.g., SW620) are subcutaneously injected into mice.[5]
-
When tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups.
-
This compound or CCT251921 is administered orally at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic markers, such as the phosphorylation of STAT1SER727, can also be assessed in tumor tissues to confirm target engagement.[5][9]
-
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CCT-251921 | CDK | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
CCT251545 vs. MSC2530818: A Comparative Analysis in Colorectal Cancer Models
This guide provides a detailed, data-driven comparison of two prominent investigational molecules, CCT251545 and MSC2530818, in the context of colorectal cancer (CRC) research. Both compounds are potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key regulators of transcription implicated in various cancers, including CRC. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these inhibitors in preclinical CRC models.
Executive Summary
This compound and MSC2530818 are orally bioavailable small molecule inhibitors targeting the CDK8/19 kinase module of the Mediator complex. This complex plays a crucial role in regulating gene expression, and its dysregulation is linked to the pathogenesis of several cancers. In colorectal cancer, where aberrant Wnt/β-catenin signaling is a common oncogenic driver, inhibition of CDK8/19 has emerged as a promising therapeutic strategy. Both this compound and MSC2530818 have demonstrated the ability to modulate Wnt signaling and inhibit the growth of CRC models. This guide presents a side-by-side comparison of their biochemical potency, cellular activity, and in vivo efficacy, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the key quantitative data for this compound and MSC2530818, facilitating a direct comparison of their performance in various assays.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | MSC2530818 | Reference(s) |
| Target | CDK8, CDK19 | CDK8, CDK19 | [1][2] |
| CDK8 Binding IC50 | 5 nM | 4.4 nM | [3] |
| CDK19 Binding Affinity | High Affinity | 4 nM | [1][2] |
| Wnt Signaling IC50 (7dF3 cells) | 5 nM | Not Reported | [1][4] |
| p-STAT1SER727 Inhibition IC50 (SW620 cells) | 9 nM | 8 ± 2 nM | [2][5] |
| Wnt-dependent Transcription Inhibition IC50 (LS 174T cells) | Not Reported | 32 nM | [6] |
| Wnt-dependent Transcription Inhibition IC50 (COLO 205 cells) | Not Reported | 9 nM | [6] |
Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Parameter | This compound | MSC2530818 | Reference(s) |
| Cell Line | SW620 | SW620 | [4][7] |
| Mouse Strain | NCr athymic mice | Female NCr athymic mice | [4][7] |
| Dosing Regimen | 70 mg/kg, p.o., twice daily | 50 mg/kg, p.o., bid or 100 mg/kg, p.o., qd | [4][7] |
| Outcome | Inhibition of tumor growth | Reduction of tumor growth rates | [4][7] |
Signaling Pathway and Mechanism of Action
Both this compound and MSC2530818 exert their anti-cancer effects in colorectal cancer models primarily through the inhibition of CDK8 and CDK19. This inhibition leads to the modulation of key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway. CDK8 has been identified as a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, these compounds can suppress the expression of Wnt target genes that are critical for CRC cell proliferation and survival.[8] Another key pharmacodynamic biomarker for CDK8/19 inhibition is the reduction of STAT1 phosphorylation at serine 727 (p-STAT1SER727), which has been consistently observed with both inhibitors.[5][7]
Caption: this compound and MSC2530818 inhibit CDK8/19, impacting Wnt and STAT signaling in CRC.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols based on published studies.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of colorectal cancer cell lines.
Protocol:
-
Cell Seeding: Colorectal cancer cells (e.g., SW620, COLO205) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound or MSC2530818 is prepared in culture medium. The cells are treated with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blot for p-STAT1SER727
Objective: To assess the pharmacodynamic effect of the inhibitors on the phosphorylation of STAT1, a direct substrate of CDK8.
Protocol:
-
Cell Treatment: SW620 cells are treated with various concentrations of this compound or MSC2530818 for a specified time (e.g., 2-6 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT1 (Ser727) and total STAT1 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a preclinical in vivo model of colorectal cancer.
Protocol:
-
Cell Implantation: 5-10 million SW620 human colorectal cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., NCr athymic mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Compound Administration: this compound (e.g., 70 mg/kg, p.o., bid) or MSC2530818 (e.g., 50 mg/kg, p.o., bid or 100 mg/kg, p.o., qd) is administered for a defined period (e.g., 14-21 days).[4][7]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment groups with the vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Sapphire North America [sapphire-usa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
Kinase Selectivity Showdown: CCT251545 Versus a New Generation of CDK8/19 Inhibitors
A Comparative Guide for Researchers in Oncology and Drug Discovery
In the intricate landscape of cancer therapeutics, the Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19 have emerged as pivotal targets. These kinases, integral components of the Mediator complex, play a crucial role in regulating gene transcription, and their dysregulation is implicated in a variety of cancers. CCT251545, a potent and selective inhibitor of CDK8 and CDK19, has been a valuable tool for interrogating the function of these kinases. This guide provides a comprehensive comparison of this compound with other notable CDK8/19 inhibitors, BI-1347 and Senexin B, offering a detailed analysis of their kinase selectivity profiles, the experimental protocols used for their characterization, and their impact on relevant signaling pathways.
Performance at a Glance: Head-to-Head Inhibitor Comparison
The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity across the broader kinome. Off-target effects can lead to unforeseen toxicities and confound experimental results. Here, we present the available quantitative data for this compound, BI-1347, and Senexin B against their primary targets, CDK8 and CDK19.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Selectivity Highlights |
| This compound | CDK8 | <10[1] | - | >100-fold selectivity for CDK8/19 over 291 other kinases. Weak inhibition of GSK3α and GSK3β observed.[1] |
| CDK19 | <10[1] | - | ||
| BI-1347 | CDK8 | 1.4[1] | - | Exquisite selectivity for CDK8/19. No inhibition of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. Only one additional kinase inhibited out of 326 tested.[1][2] |
| CDK19 | - | - | ||
| Senexin B | CDK8 | 29[1] | 140[3][4] | Highly selective for CDK8 and CDK19.[3][4] |
| CDK19 | - | 80[3][4] |
The Underpinnings of Discovery: Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are detailed protocols for key assays used in the characterization of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay is fundamental to determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor in blocking the enzymatic activity of a purified kinase.
General Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The amount of product formed is inversely proportional to the inhibitory activity of the compound being tested. Detection can be achieved through various methods, including radioactivity (e.g., using [γ-³³P]ATP) or luminescence (e.g., ADP-Glo™ Kinase Assay).[5][6][7]
Materials:
-
Recombinant human CDK8/Cyclin C or CDK19/Cyclin C enzyme complex
-
Specific peptide or protein substrate (e.g., GST-STAT1 TAD)[1]
-
Test inhibitor (this compound, BI-1347, Senexin B) at various concentrations
-
Kinase reaction buffer (e.g., 25 mM Tris pH 8, 10 mM MgCl2, 100 mM KCl, 2 mM DTT)[1]
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP)[1]
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose filter plates and scintillation counter for radiometric assays, or a luminescence plate reader for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the purified kinase enzyme to each well (except for the negative control).
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically kept near the Km value for each kinase.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Stop the reaction and quantify the amount of product formed using the chosen detection method.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
KinomeScan™ Selectivity Profiling
This high-throughput competition binding assay provides a broad overview of an inhibitor's selectivity across the human kinome.
Objective: To determine the binding affinity (Kd) of an inhibitor against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.[8][9][10]
Procedure (Generalized):
-
Kinases are tagged with a unique DNA identifier.
-
The DNA-tagged kinases are incubated with the test inhibitor at a single concentration (for percent inhibition) or at various concentrations (for Kd determination).
-
The kinase-inhibitor mixture is then exposed to an immobilized ligand that binds to the active site of the kinases.
-
After an equilibration period, the unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor. For dose-response experiments, Kd values are calculated.
Reporter Displacement Assay
This assay is used to determine the binding kinetics and affinity of a compound.
Objective: To measure the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of an inhibitor.
Principle: A fluorescently labeled "reporter" probe that binds to the ATP-binding site of the kinase is used. When the probe is bound, it produces a high fluorescence signal. A test compound that also binds to the ATP site will displace the reporter probe, leading to a decrease in the fluorescence signal. The rate and extent of this displacement are used to calculate the binding kinetics.[11][12][13]
Procedure (Conceptual):
-
The kinase is pre-incubated with the reporter probe, resulting in a stable, high fluorescence signal.
-
The test compound is added to the mixture.
-
The change in fluorescence signal over time is monitored.
-
The association (kon) and dissociation (koff) rate constants are determined by analyzing the kinetic data.
-
The dissociation constant (Kd) is calculated as koff/kon.
Visualizing the Molecular Battleground: Signaling Pathways and Workflows
To fully appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they modulate. This compound and its counterparts exert their effects primarily through the inhibition of CDK8 and CDK19, which have significant roles in the WNT signaling pathway and in the regulation of STAT1 phosphorylation.
Caption: The canonical WNT signaling pathway and the inhibitory action of this compound on CDK8/19.
Caption: CDK8/19-mediated phosphorylation of STAT1 and its inhibition by this compound.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
Conclusion
This compound remains a cornerstone for studying CDK8/19 biology, demonstrating potent and selective inhibition. The emergence of compounds like BI-1347, with its exceptional selectivity, and Senexin B, provides researchers with a broader toolkit to dissect the roles of these important kinases in health and disease. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired potency, the importance of minimizing off-target effects, and the required in vitro or in vivo properties. This guide, by consolidating key comparative data and experimental methodologies, aims to empower researchers to make informed decisions in their quest for novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro kinase assay [protocols.io]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. chayon.co.kr [chayon.co.kr]
- 11. HTS reporter displacement assay for fragment screening and fragment evolution toward leads with optimized binding kinetics, binding selectivity, and thermodynamic signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proteros.com [proteros.com]
- 13. researchgate.net [researchgate.net]
CCT251545: A Comparative Guide to a Potent WNT Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT251545, a potent inhibitor of the WNT signaling pathway, with other established WNT pathway inhibitors. The information presented is supported by experimental data from publicly available sources and includes detailed protocols for key validation assays to facilitate objective evaluation.
Introduction to WNT Pathway Inhibition and this compound
The WNT signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate, playing a significant role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a known driver in various cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. This compound is an orally bioavailable and potent small-molecule inhibitor of WNT signaling.[1][2] Its mechanism of action is the selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), components of the Mediator complex that regulate transcription.[3][4]
Quantitative Comparison of WNT Pathway Inhibitors
The potency of this compound is compared with other well-characterized WNT pathway inhibitors in the table below. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and the specific reporter construct used. Therefore, direct comparison of absolute values across different studies should be approached with caution.
| Inhibitor | Target | Mechanism of Action | Cell Line | Assay | IC50 Value |
| This compound | CDK8/CDK19 | Inhibits phosphorylation of STAT1 and downstream WNT target gene expression. | 7dF3 | WNT Signaling Reporter Assay | 5 nM[5] |
| COLO205-F1756 clone 4 | WNT Pathway Activity Assay | 0.035 nM | |||
| IWR-1 | Axin Stabilization | Stabilizes the β-catenin destruction complex. | L-cells (expressing Wnt3A) | WNT Signaling Reporter Assay | 180 nM[6] |
| IWP-2 | Porcupine (PORCN) | Inhibits Wnt ligand palmitoylation and secretion. | Cell-free | Porcupine Activity Assay | 27 nM[7] |
| Wnt-C59 | Porcupine (PORCN) | Inhibits Wnt ligand palmitoylation and secretion. | HEK293 | WNT Signaling Reporter Assay | 74 pM[8] |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin by inhibiting its degradation. | Cell-free | Tankyrase 1/2 Inhibition Assay | 11 nM (TNKS1), 4 nM (TNKS2)[9] |
Visualizing the WNT Signaling Pathway and Inhibitor Action
The following diagrams illustrate the canonical WNT signaling pathway, the mechanism of this compound, and a general workflow for evaluating WNT pathway inhibitors.
Caption: Canonical WNT signaling pathway with points of intervention for various inhibitors.
Caption: Mechanism of this compound-mediated inhibition of CDK8/CDK19.
Caption: General experimental workflow for evaluating WNT pathway inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of WNT pathway inhibitors are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. It relies on a reporter construct containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites (TOPflash). A control plasmid with mutated TCF/LEF binding sites (FOPflash) is used to determine non-specific reporter activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
WNT pathway inhibitors (this compound and comparators)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10^4 HEK293T cells per well in a 96-well plate and incubate overnight.
-
Transfection: Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Treatment: Replace the media with fresh media containing Wnt3a to activate the pathway, along with serial dilutions of the WNT pathway inhibitors or vehicle control (DMSO). Incubate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The WNT signaling activity is expressed as the ratio of TOPflash to FOPflash luciferase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for β-catenin
This technique is used to detect and quantify the levels of β-catenin protein in cell lysates, providing a direct measure of its stabilization in response to Wnt pathway modulation.
Materials:
-
Cells treated with WNT inhibitors as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. It is used to assess the cytotoxic effects of WNT pathway inhibitors.
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell line)
-
Complete growth medium
-
WNT pathway inhibitors
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the WNT pathway inhibitors or vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
This compound is a highly potent inhibitor of the WNT signaling pathway, acting through the novel mechanism of CDK8/CDK19 inhibition.[3][4] Its low nanomolar to picomolar IC50 values in cellular assays demonstrate its strong activity compared to other established WNT pathway inhibitors that target different components of the cascade. The provided experimental protocols offer a standardized framework for researchers to independently validate and compare the efficacy of this compound and other modulators of this critical oncogenic pathway. The distinct mechanism of action of this compound presents a valuable tool for dissecting the complexities of WNT-driven transcription and offers a promising avenue for the development of targeted cancer therapies.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. researchgate.net [researchgate.net]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cellagentech.com [cellagentech.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Off-Target Validation of CCT251545 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CDK8/19 inhibitor CCT251545 with alternative kinase inhibitors, focusing on off-target validation in cell-based assays. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.
Introduction to this compound
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] It was identified through a cell-based phenotypic screen for inhibitors of the WNT signaling pathway.[2] this compound exhibits its inhibitory effect through an ATP-competitive, Type 1 binding mode.[2] As CDK8 and CDK19 are key regulators of transcription, their inhibition by this compound has significant implications for therapeutic development, particularly in oncology. A critical aspect of preclinical evaluation for any kinase inhibitor is the characterization of its off-target effects to predict potential toxicities and to understand the full scope of its biological activity.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. While this compound is designed for high selectivity towards CDK8/19, it is important to compare its off-target profile with other well-known kinase inhibitors, including those with different selectivity profiles.
Disclaimer: The following tables compile data from various sources. The experimental conditions, such as the specific kinase panel and assay formats, may differ. Therefore, a direct comparison of absolute values should be made with caution.
Table 1: On-Target and Off-Target Potency of this compound
| Target | IC50 (nM) | Reference |
| CDK8 | 7 | [2] |
| CDK19 | 6 | [2] |
| GSK3α | 462 | [2] |
| GSK3β | 690 | [2] |
| PRKCQ | 122 | [2] |
| PIK3C2G | - (% Inhibition @ 1µM: 4.2) | [4] |
Table 2: Comparative Off-Target Profile of Selected Kinase Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets | IC50/Kd (nM) for Off-Targets |
| This compound | CDK8/19 | GSK3α, GSK3β, PRKCQ | 462, 690, 122 |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF) | c-KIT, FLT3, RET | 68, 58, - |
| Ponatinib | Multi-kinase (BCR-ABL) | VEGFR2, FGFR1, PDGFRα, SRC, FLT3, KIT, RET | 1.5, 2.2, 1.1, 5.4, 13, 13, 25.8 |
| Senexin B | CDK8/19 | Highly selective | Kd: CDK8 (140), CDK19 (80) |
| BI-1347 | CDK8/19 | CDK11, MLCK, AURKB, FLT3, ICK, STK16 | 1.7, 531, 809, 1360, 2390, 3550 |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental designs for off-target validation, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
// Edges Wnt -> Frizzled [color="#4285F4"]; Frizzled -> Dsh [color="#4285F4"]; Dsh -> Destruction_Complex [label="Inhibits", color="#EA4335", arrowhead=tee]; Destruction_Complex -> Beta_Catenin [label="Degradation", color="#EA4335", style=dashed]; GSK3b -> Destruction_Complex [style=invis]; APC -> Destruction_Complex [style=invis]; Axin -> Destruction_Complex [style=invis]; Beta_Catenin -> Beta_Catenin_Nuc [color="#34A853"]; Beta_Catenin_Nuc -> TCF_LEF [color="#34A853"]; TCF_LEF -> Target_Genes [label="Activates", color="#34A853"];
// this compound Inhibition this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDK8_19 [label="CDK8/19", fillcolor="#FBBC05", fontcolor="#202124"]; this compound -> CDK8_19 [label="Inhibits", color="#EA4335", arrowhead=tee]; CDK8_19 -> TCF_LEF [label="Phosphorylates &\nRegulates", color="#FBBC05", style=dashed]; } dot Wnt/β-catenin signaling pathway and the point of intervention by this compound.
// Edges Cytokine -> Receptor [color="#4285F4"]; Receptor -> JAK [label="Activates", color="#4285F4"]; JAK -> STAT1 [label="Phosphorylates\n(Y701)", color="#FBBC05"]; STAT1 -> pSTAT1_Y701 [style=invis]; pSTAT1_Y701 -> pSTAT1_dimer [label="Dimerizes &\nTranslocates", color="#34A853"]; pSTAT1_dimer -> CDK8_19 [label="Recruits", color="#34A853", style=dashed]; CDK8_19 -> pSTAT1_dimer [label="Phosphorylates\n(S727)", color="#FBBC05"]; pSTAT1_dimer -> pSTAT1_S727 [style=invis]; pSTAT1_S727 -> Target_Genes [label="Regulates", color="#34A853"];
// this compound Inhibition this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound -> CDK8_19 [label="Inhibits", color="#EA4335", arrowhead=tee]; } dot CDK8/19-mediated phosphorylation of STAT1 and its inhibition by this compound.
Experimental Workflows
// Edges Kinome_Scan -> CETSA [label="Validate cellular\ntarget engagement", color="#4285F4"]; CETSA -> NanoBRET [label="Confirm direct\nbinding in live cells", color="#4285F4"]; NanoBRET -> Phospho_Assay [label="Assess downstream\nsignaling inhibition", color="#4285F4"]; Phospho_Assay -> CRISPR_KO [label="Confirm on-target\neffects", color="#34A853"]; CRISPR_KO -> Proliferation [label="Evaluate phenotypic\nconsequences", color="#34A853"]; Phospho_Assay -> WNT_Reporter [label="Assess pathway-\nspecific effects", color="#34A853"]; } dot A generalized workflow for the validation of kinase inhibitor off-target effects.
Experimental Protocols
In Vitro Kinase Profiling (Kinome Scan)
Objective: To determine the selectivity of this compound and comparator compounds against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound and comparator compounds in DMSO. Serially dilute the compounds to the desired screening concentration (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation). These services typically employ binding assays (e.g., competition binding) or activity assays.
-
Assay Performance: The service provider will perform the assay according to their established protocols. For a binding assay, the test compound's ability to displace a ligand from the kinase's active site is measured.
-
Data Analysis: Results are often reported as percent of control (POC) or percent inhibition. For hits that meet a certain threshold, a follow-up dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of this compound to CDK8 and CDK19 in live cells.
Methodology:
-
Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding a NanoLuc®-CDK8 or NanoLuc®-CDK19 fusion protein.
-
Assay Plate Preparation: Seed the transfected cells into a 384-well white assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and serially diluted this compound to the cells. Incubate at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's apparent cellular affinity.
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement of this compound with CDK8/19 in a cellular context by measuring changes in protein thermal stability.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., SW620) with this compound or vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation. Quantify the protein concentration in the supernatant.
-
Western Blotting: Perform SDS-PAGE and Western blotting using antibodies specific for CDK8 and CDK19.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To verify that the cellular effects of this compound are mediated through its intended targets, CDK8 and/or CDK19.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the exons of CDK8 and CDK19 into a Cas9-expressing vector.
-
Cell Transfection and Selection: Transfect a suitable cell line (e.g., a WNT-dependent cancer cell line) with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate marker.
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target gene at the genomic level (sequencing) and protein level (Western blot).
-
Phenotypic Assays: Treat the wild-type and knockout cell lines with a dose range of this compound. Perform phenotypic assays such as cell proliferation or WNT reporter assays.
-
Data Analysis: Compare the response to this compound in the wild-type and knockout cells. A loss of or significant reduction in the compound's effect in the knockout cells confirms on-target activity.
Conclusion
This compound is a highly potent and selective inhibitor of CDK8 and CDK19. The comparative data presented in this guide, while sourced from various studies, consistently supports its high selectivity compared to multi-kinase inhibitors like Sorafenib and Ponatinib. For a comprehensive off-target validation, a multi-faceted approach employing both biochemical and cell-based assays is recommended. The detailed protocols provided herein offer a robust framework for researchers to independently validate the on- and off-target effects of this compound and other kinase inhibitors, thereby facilitating informed decisions in drug development programs.
References
CCT251545 vs. RNAi for CDK8/19 Knockdown: A Comparative Guide
For researchers investigating the roles of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) in cellular processes and disease, choosing the right tool to modulate their activity is critical. This guide provides an objective comparison of a potent small molecule inhibitor, CCT251545, and RNA interference (RNAi) technologies for the knockdown of CDK8 and CDK19.
This compound is an orally bioavailable and selective chemical probe that targets the ATP-binding site of CDK8 and CDK19, thereby inhibiting their kinase activity.[1][2][3] In contrast, RNAi, mediated by small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), leads to the degradation of specific mRNA molecules, resulting in reduced protein expression of CDK8 and CDK19.[4][5] Both approaches offer distinct advantages and disadvantages in terms of specificity, mechanism of action, and experimental application.
Mechanism of Action
This compound acts as a potent, ATP-competitive inhibitor of CDK8 and CDK19.[6][7] Its mechanism involves directly blocking the catalytic activity of the kinases, which in turn affects downstream signaling pathways, such as the WNT pathway.[7][8] A key biomarker of this compound activity is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1 S727).[3][7]
RNAi, on the other hand, operates at the post-transcriptional level. siRNAs or shRNAs guide the RNA-induced silencing complex (RISC) to cleave and degrade CDK8 and CDK19 mRNA, preventing protein synthesis.[4][5] This leads to a reduction in the total cellular levels of the target proteins.
Quantitative Comparison of Efficacy and Selectivity
Table 1: this compound Potency and Selectivity
| Target | IC50 (nM) | Selectivity | Key Off-Targets (IC50) |
| CDK8 | 7 | >100-fold over 291 other kinases[7] | GSK3α (462 nM), GSK3β (690 nM)[7] |
| CDK19 | 6 | >100-fold over 291 other kinases[7] | |
| WNT Signaling (7dF3 cells) | 5 |
Table 2: RNAi Knockdown Efficiency for CDK8/19
| Method | Target | Typical Knockdown Efficiency | Method of Quantification |
| siRNA | CDK8 | >80% (mRNA)[9] | qRT-PCR[4][9] |
| siRNA | CDK8 | Markedly inhibited (protein) | Western Blot[4] |
| shRNA | CDK8/19 | Variable, can achieve significant reduction | qRT-PCR, Western Blot[10] |
Off-Target Effects
This compound: While highly selective for CDK8 and CDK19, this compound has shown weak inhibition of GSK3α and GSK3β at higher concentrations.[7] As with any small molecule inhibitor, off-target effects are a consideration and should be evaluated in the experimental context.[11][12]
RNAi: Off-target effects are a known challenge with RNAi and can arise from the siRNA or shRNA sequence having partial complementarity to unintended mRNA targets.[13][14] These "miRNA-like" off-target effects can lead to widespread changes in gene expression.[15] Strategies to mitigate these effects include careful siRNA design, using pools of multiple siRNAs, and chemical modifications.[14][16]
Experimental Considerations
The choice between this compound and RNAi will depend on the specific experimental goals. This compound offers rapid and reversible inhibition of kinase activity, making it suitable for studying the acute effects of CDK8/19 inhibition. RNAi provides a means to study the consequences of reduced protein levels over a longer duration. For stable, long-term knockdown, shRNA delivered via viral vectors is often the preferred method.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK8/19 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and RNAi.
Experimental Protocols
Western Blotting for CDK8/19 and Phospho-STAT1
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CDK8, CDK19, phospho-STAT1 (S727), total STAT1, or a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate.[17]
qRT-PCR for CDK8/19 mRNA Knockdown
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy).[18]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.[18]
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes with primers specific for CDK8, CDK19, and a housekeeping gene (e.g., GAPDH, ACTB).[18][19]
Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in cell culture media.
-
Treatment: Replace the cell culture medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period before harvesting for downstream analysis.
siRNA Transfection
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes in RNase-free water to the desired stock concentration.
-
Transfection Complex Formation: Dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free medium, then combine and incubate to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA knockdown before analysis.[4]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 16. news-medical.net [news-medical.net]
- 17. benchchem.com [benchchem.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. origene.com [origene.com]
- 20. qiagen.com [qiagen.com]
- 21. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - SG [thermofisher.com]
Cross-validation of CCT251545 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the selective CDK8/CDK19 inhibitor, CCT251545, with genetic models targeting these kinases. By juxtaposing pharmacological and genetic approaches, this document aims to offer a clearer understanding of the on-target effects of this compound and its utility as a chemical probe and potential therapeutic agent.
Introduction to this compound and its Targets: CDK8 and CDK19
This compound is a potent and orally bioavailable small molecule inhibitor of the Wnt signaling pathway.[1][2] Subsequent research identified Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19, as the primary molecular targets of this compound.[3] Both CDK8 and CDK19 are components of the Mediator complex, a crucial regulator of transcription. By inhibiting these kinases, this compound modulates the expression of genes involved in various cellular processes, including cell proliferation and differentiation. This has positioned this compound as a valuable tool for cancer research, particularly in Wnt-dependent malignancies like colorectal cancer.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize quantitative data from studies comparing the effects of this compound with genetic knockdown or knockout of CDK8 and/or CDK19.
Table 1: In Vitro Potency of this compound and Related CDK8/19 Inhibitors
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular Wnt Reporter IC50 (nM) | Cell Line | Reference |
| This compound | CDK8/CDK19 | 7 (CDK8), 6 (CDK19) | 5 | 7dF3 | [4] |
| This compound | CDK8/CDK19 | - | 9 (pSTAT1 Ser727) | SW620 | [2][4] |
| Senexin B | CDK8/CDK19 | - | ~250 | HEK293 | [5] |
| Cortistatin A | CDK8/CDK19 | 1.6 (CDK8), 2.5 (CDK19) | - | MOLM-14 | [6] |
Table 2: Comparison of Anti-proliferative and In Vivo Effects
| Intervention | Model | Effect | Quantitative Data | Reference |
| This compound | COLO 205 Xenograft | Tumor Growth Inhibition | Significant reduction at 70 mg/kg bid | [1] |
| This compound | SW620 Xenograft | Tumor Growth Inhibition | Dose-dependent inhibition | [4] |
| shRNA vs. CDK8 | HCT116 Cells | Decreased Cell Proliferation | ~40% reduction at 72h | [7] |
| shRNA vs. CDK8 | HCT116 Xenograft | Tumor Growth Inhibition | Significant reduction | [7] |
| CRISPR KO of CDK8/19 | DLD-1 Cells | Reduced Colony Formation | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
CRISPR/Cas9-Mediated Knockout of CDK8/CDK19
This protocol outlines the generation of stable knockout cell lines to mimic the genetic ablation of CDK8 and/or CDK19.
Materials:
-
Lentiviral vectors (e.g., pLentiCRISPRv2)
-
sgRNAs targeting human CDK8 and CDK19
-
HEK293T cells for lentivirus production
-
Target cancer cell line (e.g., SW620, DLD-1)
-
Puromycin for selection
-
Antibodies for CDK8 and CDK19 for validation by Western blot
Procedure:
-
sgRNA Design and Cloning: Design and clone specific sgRNAs for CDK8 and CDK19 into the lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing vector and packaging plasmids.
-
Transduction: Transduce the target cancer cell line with the collected lentivirus.
-
Selection: Select for successfully transduced cells using puromycin.
-
Validation: Confirm the knockout of CDK8 and/or CDK19 at the protein level by Western blotting and at the genomic level by sequencing.
Inducible shRNA Knockdown of CDK8
This method allows for the controlled depletion of CDK8 to study its time-dependent effects.
Materials:
-
Tetracycline-inducible lentiviral shRNA vector (e.g., pTRIPZ)
-
shRNA sequence targeting human CDK8
-
Target cancer cell line (e.g., COLO 205)
Procedure:
-
Vector Cloning and Lentivirus Production: Clone the CDK8-targeting shRNA into the inducible vector and produce lentivirus.
-
Transduction and Selection: Transduce the target cells and select with the appropriate antibiotic.
-
Induction of shRNA Expression: Treat cells with doxycycline to induce the expression of the shRNA against CDK8.
-
Validation: Monitor the knockdown of CDK8 mRNA and protein levels over time using qRT-PCR and Western blotting, respectively.
Western Blot for Phospho-STAT1 (Ser727)
This assay serves as a pharmacodynamic biomarker for CDK8/19 activity.
Materials:
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or induce CDK8/19 knockdown, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Incubate with the secondary antibody and detect the signal using a chemiluminescence imager.
In Vivo Colorectal Cancer Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a preclinical setting.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Colorectal cancer cells (e.g., SW620, COLO 205)
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.
-
Drug Administration: Administer this compound or vehicle daily by oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound and genetic models inhibit CDK8/19, modulating Wnt signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of cyclin-dependent kinase 8 specific siRNA on the proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
A Comparative Analysis of CCT251545 and Senexin A: Potent and Selective CDK8/19 Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the selective inhibition of cyclin-dependent kinases 8 and 19 (CDK8/19) has emerged as a promising therapeutic strategy. These kinases, integral components of the Mediator complex, play crucial roles in regulating gene transcription in response to various signaling pathways, including the Wnt/β-catenin and STAT1 pathways. Dysregulation of these pathways is a hallmark of numerous cancers. This guide provides a detailed comparative analysis of two prominent CDK8/19 inhibitors, CCT251545 and Senexin A, for researchers, scientists, and drug development professionals.
At a Glance: Key Quantitative Data
To facilitate a direct comparison of the biochemical and cellular activities of this compound and Senexin A, the following tables summarize key quantitative data sourced from various studies.
| Parameter | This compound | Senexin A | Reference |
| Target | CDK8 / CDK19 | CDK8 / CDK19 | [1],[2] |
| Mechanism of Action | ATP Competitive | ATP Competitive | [1],[3] |
Table 1: General Characteristics
| Parameter | This compound | Senexin A | Reference |
| CDK8 IC50 | 7 nM | 280 nM | [1],[4] |
| CDK19 IC50 | 6 nM | Not explicitly stated, but binds | [1],[4] |
| CDK8 Kd | Not explicitly stated | 0.83 µM | [4] |
| CDK19 Kd | Not explicitly stated | 0.31 µM | [4] |
| Wnt Signaling IC50 | 5 nM (in 7dF3 cells) | Inhibits β-catenin-dependent transcription | [5],[4] |
| p-STAT1 (Ser727) IC50 | 9 nM (in SW620 cells) | Reduces p-STAT1 (Ser727) levels | [3],[6] |
Table 2: In Vitro Potency and Cellular Activity
| Parameter | This compound | Senexin A | Reference |
| Selectivity | >100-fold selectivity over 291 other kinases | Selective for CDK8/19 | [7],[2] |
| Oral Bioavailability | Yes | Yes (inferred from in vivo studies) | [5],[8] |
| In Vivo Efficacy | Inhibits tumor growth in WNT-dependent xenograft models | Reverses chemotherapy-induced tumor-promoting activities in vivo | [1],[3] |
Table 3: Selectivity and In Vivo Properties
Unraveling the Mechanism: Signaling Pathways
Both this compound and Senexin A exert their effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition modulates the transcription of genes regulated by key signaling pathways, most notably the Wnt/β-catenin and STAT1 pathways.
Experimental Protocols: A Closer Look at the Methodology
The characterization and comparison of this compound and Senexin A rely on a series of well-defined experimental protocols. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against CDK8 and CDK19.
Materials:
-
Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzyme complexes.
-
ATP.
-
A suitable peptide substrate.
-
Test compounds (this compound, Senexin A) at various concentrations.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the recombinant CDK8/CycC or CDK19/CycC enzyme to each well of a 384-well plate.
-
Add the compound dilutions to the wells and incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Cell-Based Wnt Signaling Reporter Assay
Objective: To assess the functional inhibition of Wnt/β-catenin signaling in a cellular context.
Materials:
-
HEK293 or other suitable cells stably expressing a TCF/LEF-luciferase reporter construct.
-
Complete growth medium.
-
Wnt3a conditioned medium or recombinant Wnt3a to stimulate the pathway.
-
Test compounds (this compound, Senexin A) at various concentrations.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the TCF/LEF-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.[5]
-
Pre-treat the cells with a serial dilution of the test compounds for 1-2 hours.
-
Stimulate the cells with Wnt3a to activate the Wnt pathway.[5]
-
Incubate the cells for an additional 6-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[5]
-
Normalize the luciferase activity to a control (e.g., cells treated with Wnt3a and vehicle) and plot the percentage of inhibition against the compound concentration to determine the IC50.
Western Blot for STAT1 Phosphorylation
Objective: To determine the effect of the inhibitors on the phosphorylation of STAT1 at Serine 727, a downstream target of CDK8.
Materials:
-
Cancer cell line (e.g., SW620, HCT116).
-
Complete growth medium.
-
Interferon-gamma (IFN-γ) to stimulate STAT1 phosphorylation.
-
Test compounds (this compound, Senexin A) at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for a specified time, followed by stimulation with IFN-γ.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[4]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody to confirm equal loading.[4]
Conclusion
Both this compound and Senexin A are valuable chemical probes for investigating the roles of CDK8 and CDK19 in health and disease. This compound demonstrates significantly higher potency in both biochemical and cellular assays compared to Senexin A.[1][2] This higher potency may translate to lower effective doses in preclinical and potentially clinical settings. Both compounds have demonstrated in vivo activity, highlighting their potential as therapeutic agents.[1][3]
The choice between this compound and Senexin A for a particular research application will depend on the specific experimental context, including the desired potency, the cellular system being used, and the specific biological question being addressed. This guide provides a foundational comparison to aid researchers in making an informed decision.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Safe Disposal of CCT251545
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the proper disposal of CCT251545, ensuring laboratory safety and environmental protection.
As a potent, orally bioavailable inhibitor of Wnt signaling, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment.[1][2][3][4] This document outlines the essential procedures for the proper disposal of this compound in a laboratory setting. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and the compound's Safety Data Sheet (SDS), is paramount.
Key Compound Information
A summary of the pertinent data for this compound is provided below to inform safe handling and disposal practices.
| Property | Value | Source |
| CAS Number | 1661839-45-7 | [1] |
| Molecular Formula | C₂₃H₂₄ClN₅O | [1] |
| Formula Weight | 421.9 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Solubility | 50 mg/mL in DMSO | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of hazardous chemical waste and should be adapted to comply with local and institutional regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in any form.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash. [5]
-
All waste contaminated with this compound must be treated as hazardous chemical waste.[5] This includes:
-
Unused or expired pure this compound compound.
-
Stock solutions and dilutions of this compound (e.g., in DMSO).
-
Contaminated laboratory consumables such as pipette tips, tubes, vials, flasks, and well plates.
-
Contaminated PPE (gloves, etc.).
-
-
Maintain separate waste streams for solid and liquid waste.[5]
3. Container Selection and Labeling:
-
Solid Waste:
-
Collect solid waste (e.g., contaminated pipette tips, tubes, and vials) in a designated, leak-proof, and clearly labeled hazardous waste container. A double-bagged system using durable plastic bags is a common practice for contaminated debris.[6]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
Ensure the container is properly sealed to prevent leaks and evaporation.
-
-
Labeling:
-
All waste containers must be clearly labeled with "HAZARDOUS WASTE".[5]
-
The label must include the full chemical name ("this compound"), the solvent if in solution (e.g., "in DMSO"), the concentration or amount, the date, and the responsible researcher's name and lab contact information.
-
4. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.[5]
-
Store this compound waste away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow all institutional procedures for waste pickup requests.
-
Hazardous chemical waste is typically disposed of via high-temperature incineration by a licensed waste management facility.[5]
6. Decontamination of Work Surfaces:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling CCT251545
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and logistical procedures for the handling and disposal of CCT251545, a potent, orally bioavailable inhibitor of Wnt signaling.[1][2][3] As a selective inhibitor of CDK8 and CDK19 used in cancer research, this compound must be handled as a hazardous cytotoxic compound to mitigate exposure risks to laboratory personnel.[1][4][5] Adherence to these guidelines is mandatory for ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound's mechanism of action, which involves altering gene expression, necessitates stringent handling precautions.[1] Compounds of this nature are often classified as cytotoxic, meaning they can be genotoxic (damaging to DNA), mutagenic (causing genetic mutations), or teratogenic (harming fetal development).[4][6] A thorough risk assessment must be conducted before any handling of the compound.
Summary of Potential Hazards:
| Hazard Classification | Description | Primary Exposure Routes |
| Cytotoxic Agent | Potentially carcinogenic, mutagenic, or toxic for reproduction.[5] | Inhalation of powder, skin contact, eye contact, ingestion.[7] |
| Acute Toxicity | The specific acute toxicity is not detailed in available literature, but similar potent compounds can cause irritation or harm if ingested or absorbed through the skin. | Ingestion, skin absorption. |
| Skin/Eye Irritant | May cause irritation upon direct contact. | Skin contact, eye contact. |
Personal Protective Equipment (PPE) Protocol
The consistent and correct use of appropriate PPE is the primary defense against chemical exposure.[8] The following equipment is mandatory when handling this compound in any form (solid powder or solution).
Required PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 standard).[9][10] | Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff.[8] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[8][10] | Protects skin and personal clothing from contamination. Standard cloth lab coats are insufficient.[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9] | Prevents exposure to the eyes from splashes or aerosolized powder. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator.[7][9] | Mandatory when handling the solid compound outside of a certified containment hood to prevent inhalation.[9] |
| Additional Garb | Disposable shoe covers and head/hair covers.[10] | Minimizes the risk of tracking contamination out of the designated handling area. |
Operational Plan: Step-by-Step Handling Workflow
All procedures involving this compound powder (e.g., weighing, preparing stock solutions) must be performed within a certified containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation risk.[9][11]
Emergency Procedures
In the event of accidental exposure, immediate action is critical. A spill kit and emergency contact information should be readily accessible.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.[9]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[9]
-
Spill: Evacuate the area. Use a spill kit containing appropriate absorbent materials and cleaning agents, while wearing full PPE. All materials used for cleanup must be disposed of as cytotoxic waste.[6]
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and national regulations.[6][12] The only legally approved method for the destruction of cytotoxic waste is high-temperature incineration.[12][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. benchchem.com [benchchem.com]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
